molecular formula C5H3BrN2O2 B184007 2-Bromo-4-nitropyridine CAS No. 6945-67-1

2-Bromo-4-nitropyridine

Cat. No.: B184007
CAS No.: 6945-67-1
M. Wt: 202.99 g/mol
InChI Key: AFVITJKRFRRQKT-UHFFFAOYSA-N
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Description

2-Bromo-4-nitropyridine is a useful research compound. Its molecular formula is C5H3BrN2O2 and its molecular weight is 202.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52199. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVITJKRFRRQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287685
Record name 2-bromo-4-nitropyridine
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Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6945-67-1
Record name 6945-67-1
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Record name 2-bromo-4-nitropyridine
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Record name 2-Bromo-4-nitropyridine
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Foundational & Exploratory

2-Bromo-4-nitropyridine structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-4-nitropyridine

This guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the scientific rationale behind the analytical choices, ensuring a self-validating and robust characterization workflow.

Introduction and Preliminary Assessment

This compound is a heterocyclic building block crucial in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] Its precise structure, featuring a pyridine ring with strategically placed bromine and nitro groups, dictates its reactivity and utility. An incorrect structural assignment can lead to failed syntheses, impure products, and significant delays in development pipelines.

The first step in any elucidation is a thorough preliminary assessment of the sample's physical properties and a review of safety protocols.

Physical and Chemical Properties Summary

PropertyValueSource
Molecular Formula C₅H₃BrN₂O₂[1]
Molecular Weight 202.99 g/mol [1][2]
Appearance Off-white to yellow powder/crystal[1]
CAS Number 6945-67-1[1][2]

Safety Directive: this compound and its N-oxide derivative are classified as irritants, potentially causing skin, eye, and respiratory irritation.[3] Always handle this compound in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

The Integrated Analytical Workflow

A robust structure elucidation is not a linear process but an integrated workflow where data from one technique informs the next. We employ a multi-spectroscopic approach, starting with techniques that give broad, foundational information (Mass Spectrometry) and progressing to those that provide fine, detailed connectivity data (NMR Spectroscopy), culminating in definitive spatial arrangement (X-ray Crystallography).

Elucidation_Workflow cluster_start Initial Analysis cluster_functional Functional Group ID cluster_connectivity Connectivity & Framework cluster_confirmation Definitive Confirmation A Sample (this compound) B Mass Spectrometry (MS) A->B Provides MW & Isotopic Pattern C FTIR Spectroscopy B->C Confirms MW, Guides FG search D NMR Spectroscopy (¹H, ¹³C, 2D) B->D C->D Confirms FGs, Guides NMR analysis E Single Crystal X-ray Crystallography D->E Proposes Structure, Requires Confirmation F Final Structure Confirmed D->F E->F If Crystalline

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The First Gate Check

Expertise & Experience: Mass spectrometry (MS) is the initial and most critical checkpoint. Its primary purpose is to confirm the molecular weight and provide direct evidence of the elemental composition, specifically the presence of bromine. The choice of ionization technique is key; while Electron Ionization (EI) provides rich fragmentation data, its tendency to produce a low-abundance or absent molecular ion can be problematic.[4] Therefore, a soft ionization technique is often preferred for initial analysis to confirm the molecular ion.

The most telling feature for this molecule is the isotopic signature of bromine. Natural bromine consists of a nearly 50:50 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[5] This results in a characteristic M/M+2 pattern in the mass spectrum for any bromine-containing fragment, with the two peaks having almost equal intensity. This is a non-negotiable validation point.

Expected Mass Spectrum Data

Ionm/z (Expected)Relative IntensityRationale
[M]⁺ 202.94 (for ⁷⁹Br)~100%Molecular ion containing ⁷⁹Br.
[M+2]⁺ 204.94 (for ⁸¹Br)~98%Molecular ion containing ⁸¹Br.
[M-NO₂]⁺ 156.95 / 158.95VariableLoss of the nitro group.
[Br]⁺ 78.92 / 80.92VariableBromine cation, often seen in NCI.[6]
Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrument Setup: Use an LC-MS system equipped with an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

  • Ionization Mode: Run in both positive and negative ion modes. ESI is a soft ionization technique that will likely preserve the molecular ion.[4]

  • Analysis:

    • Infuse the sample directly or via a short chromatographic column.

    • Acquire data over a mass range of m/z 50-500.

    • Examine the full scan spectrum for an isotopic cluster around m/z 203 and 205.

    • Confirm that the mass difference between the two most intense peaks in the cluster is ~1.998 Da and their intensity ratio is approximately 1:1.

    • Determine the accurate mass of the monoisotopic peak and use it to calculate the elemental formula (C₅H₃BrN₂O₂). The high resolution of the instrument is critical for this step.[7]

FTIR Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, making it an excellent tool for identifying functional groups.[8] For this compound, we are looking for three key signatures: the aromatic pyridine ring, the carbon-bromine bond, and the nitro group. The presence or absence of these characteristic bands provides a rapid and self-validating cross-check of the structure proposed by MS.

Expected FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Vibration Type
Aromatic C-H 3000 - 3100Stretch
Aromatic C=C, C=N 1600 - 1450Ring Stretch[9]
Nitro (NO₂) Asymmetric 1570 - 1500Stretch[8]
Nitro (NO₂) Symmetric 1370 - 1300Stretch[8]
C-Br 680 - 515Stretch
Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Process the spectrum (e.g., baseline correction).

    • Identify and label the key absorption bands corresponding to the nitro, aromatic, and C-Br functional groups.

    • Compare the obtained spectrum with reference spectra of similar compounds if available.

NMR Spectroscopy: The Architectural Blueprint

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for small molecules, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.[10][11] For this compound, the ¹H and ¹³C NMR spectra are highly predictable and informative. The strong electron-withdrawing effects of the nitro group and the nitrogen atom in the ring, combined with the electronegativity of the bromine atom, will cause the remaining ring protons and carbons to appear in distinct, downfield regions of the spectrum.

NMR_Logic cluster_H1 ¹H NMR Analysis cluster_C13 ¹³C NMR Analysis cluster_2D 2D NMR (Optional Confirmation) Title NMR Data Interpretation Logic for this compound H1_Spec Acquire ¹H Spectrum H1_Count Observe 3 Aromatic Signals H1_Spec->H1_Count H1_Splitting Analyze Splitting Patterns (Coupling Constants) H1_Count->H1_Splitting H1_Assign Assign Protons (H-3, H-5, H-6) H1_Splitting->H1_Assign C13_Assign Assign Carbons (C-2 to C-6) H1_Assign->C13_Assign Use ¹H assignments to aid ¹³C assignments HMBC_Spec Acquire HMBC Spectrum H1_Assign->HMBC_Spec C13_Spec Acquire ¹³C Spectrum C13_Count Observe 5 Aromatic Signals C13_Spec->C13_Count C13_Assign->HMBC_Spec Structure Proposed Structure Confirmed C13_Assign->Structure HMBC_Connect Correlate ¹H and ¹³C signals (2-3 bond correlations) HMBC_Spec->HMBC_Connect HMBC_Confirm Confirm Assignments HMBC_Connect->HMBC_Confirm HMBC_Confirm->Structure

Caption: Logical flow for interpreting NMR data.

Expected NMR Data (in CDCl₃)

NucleusPositionExpected Chemical Shift (ppm)MultiplicityRationale
¹H H-68.5 - 8.8dAdjacent to ring N, deshielded.
¹H H-38.3 - 8.6dAdjacent to nitro group, strongly deshielded.
¹H H-57.6 - 7.9ddCoupled to both H-3 and H-6.
¹³C C-2140 - 145sAttached to electronegative Br.[12]
¹³C C-4150 - 155sAttached to strongly withdrawing NO₂.
¹³C C-6150 - 155sAdjacent to ring N.[12]
¹³C C-3125 - 130sAromatic CH.
¹³C C-5120 - 125sAromatic CH.

Note: Predicted shifts are based on data for 2-bromopyridine and knowledge of substituent effects.[12][13]

Protocol: 1D and 2D NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Integrate the signals to confirm a 1:1:1 proton ratio.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to establish the relationships between the protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon environment.[14]

    • Count the number of signals to confirm the presence of 5 distinct carbons.

  • 2D NMR (if needed for unambiguous assignment):

    • Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This experiment shows correlations between protons and carbons that are typically 2 or 3 bonds apart, which is invaluable for piecing together the molecular framework.[10]

  • Data Analysis:

    • Assign each proton and carbon signal to its specific position on the pyridine ring based on chemical shifts, multiplicities, and 2D correlations.

Single Crystal X-ray Crystallography: The Final Word

Expertise & Experience: For a crystalline solid, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a 3D model of the molecule, confirming not only the connectivity but also the precise bond lengths, bond angles, and packing in the crystal lattice.[15] While NMR and MS can build a near-certain picture, X-ray crystallography is the gold standard for final confirmation.

Protocol: Single Crystal X-ray Diffraction
  • Crystal Growth: This is often the most challenging step.

    • Attempt to grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes).

  • Crystal Mounting: Select a high-quality, single crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the crystal in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer.

    • Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using direct methods or other algorithms to determine the initial atomic positions.

    • Refine the structural model against the experimental data to obtain the final, high-precision structure.

Conclusion: Synthesizing the Data for Final Elucidation

The structure of this compound is confirmed by a convergence of evidence from multiple, independent analytical techniques.

  • Mass Spectrometry establishes the correct molecular formula (C₅H₃BrN₂O₂) and confirms the presence of one bromine atom via the characteristic 1:1 M/M+2 isotopic pattern.

  • FTIR Spectroscopy validates the presence of the key functional groups: the aromatic pyridine ring, the nitro group, and the carbon-bromine bond.

  • NMR Spectroscopy provides the definitive connectivity map, showing the relative positions of the three protons and five carbons, with chemical shifts heavily influenced by the electron-withdrawing nitro group and ring nitrogen.

  • X-ray Crystallography , if a suitable crystal is obtained, provides an unequivocal 3D model of the molecule, serving as the ultimate confirmation of the structure deduced from spectroscopic data.

This integrated, self-validating workflow ensures the highest degree of confidence in the structural assignment, a critical requirement for any subsequent research or development activities.

References

  • Vertex AI Search. (n.d.). Exploring the Synthesis Potential of this compound.
  • BLD Pharm. (n.d.). 6945-67-1|this compound.
  • PubChem. (n.d.). This compound N-oxide.
  • Royal Society of Chemistry. (n.d.). Supporting Information for a publication.
  • ACS Omega. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Publications.
  • Chemistry LibreTexts. (2014). Mass Spectrometry.
  • Hueso-Ureña, F., et al. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research.
  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products.
  • Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.
  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane.
  • ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) 13C NMR spectrum.
  • Hassa, T. O. (2025). Synthesis and crystal structure of mercury complex of saccharin with pyridine. ResearchGate.
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
  • Hites, R. A. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry.
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine.

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Bromo-4-nitropyridine

This compound is a pivotal heterocyclic intermediate in the landscape of modern organic synthesis. Its value is anchored in its unique electronic and steric properties, making it a versatile building block for the construction of complex molecular architectures.[1] The strategic placement of a bromine atom at the 2-position and a nitro group at the 4-position of the pyridine ring imparts a distinct reactivity profile. This arrangement facilitates a range of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions, which are fundamental to the synthesis of novel therapeutic agents, agrochemicals, and advanced materials.[2] This guide provides a comprehensive exploration of the primary and most reliable synthetic pathway to this compound, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of methodological variations to empower researchers and drug development professionals in their scientific endeavors.

The Principal Synthetic Pathway: A Three-Stage Approach from 2-Bromopyridine

The most robust and widely employed synthesis of this compound commences with the readily available starting material, 2-bromopyridine. The transformation is elegantly achieved through a three-stage process:

  • N-Oxidation: The initial step involves the oxidation of the pyridine nitrogen to form 2-bromopyridine N-oxide. This is a critical activating step that fundamentally alters the electronic properties of the pyridine ring.

  • Nitration: The introduction of the nitro group at the 4-position is then accomplished through electrophilic nitration of the N-oxide intermediate.

  • Deoxygenation: The final stage involves the removal of the N-oxide functionality to yield the target molecule, this compound.

This strategic sequence is paramount to achieving the desired regioselectivity and high yields.

Stage 1: N-Oxidation of 2-Bromopyridine

Mechanistic Rationale

The direct electrophilic nitration of pyridine is an arduous process that requires harsh conditions and often results in low yields due to the electron-deficient nature of the pyridine ring. To overcome this, the pyridine nitrogen is first oxidized to an N-oxide. This transformation has a profound electronic impact; the N-oxide group acts as an electron-donating group through resonance, thereby increasing the electron density of the pyridine ring, particularly at the 2- and 4-positions.[3] This enhanced nucleophilicity makes the ring more susceptible to electrophilic attack.

The most common and efficient method for this N-oxidation is the use of a peroxy acid, often generated in situ from hydrogen peroxide and a carboxylic acid, such as acetic acid.[4][5]

Experimental Protocol: N-Oxidation of 2-Bromopyridine

Materials:

  • 2-Bromopyridine

  • Glacial Acetic Acid

  • 30-50% Hydrogen Peroxide

  • Acetic Anhydride

  • Concentrated Sulfuric Acid

  • Maleic Anhydride

  • Sodium Pyrosulfate

Procedure:

  • In a three-necked flask equipped with a stirrer and a thermometer, charge 2.4 moles of 2-bromopyridine under ambient temperature.

  • While stirring, add approximately 0.75 L of glacial acetic acid, followed by 0.18 L of acetic anhydride.

  • Carefully add 0.9 L of 30% hydrogen peroxide (or 0.6 L of 50% hydrogen peroxide).

  • Add catalytic amounts of concentrated sulfuric acid (15-20 mL), maleic anhydride (9 g), and sodium pyrosulfate (6 g).

  • Heat the reaction mixture to 50°C and maintain this temperature for at least 30 minutes, monitoring the reaction progress by TLC or GC.

  • Upon completion, the reaction mixture containing 2-bromopyridine N-oxide is typically used directly in the subsequent nitration step without extensive purification.

A patent (CN1743313A) describes a one-step reaction for the preparation of this compound N-oxide from 2-bromopyridine, combining the oxidation and nitration steps.[6]

Stage 2: Electrophilic Nitration of 2-Bromopyridine N-Oxide

Mechanistic Rationale

With the pyridine ring activated by the N-oxide group, electrophilic nitration can proceed under relatively mild conditions. The nitrating agent is typically a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The electron-donating nature of the N-oxide directs the incoming electrophile to the 4-position, leading to the formation of this compound N-oxide. The presence of the bromine atom at the 2-position further reinforces this regioselectivity.

Experimental Protocol: Nitration of 2-Bromopyridine N-Oxide

Materials:

  • Crude 2-bromopyridine N-oxide from Stage 1

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • Ice

  • Sodium Carbonate or Sodium Hydroxide solution

Procedure:

  • Cool the reaction mixture containing 2-bromopyridine N-oxide in an ice-salt bath to 0-5°C.

  • Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction flask, ensuring the temperature does not exceed 10°C. The molar ratio of the N-oxide to nitric acid should be approximately 1:1 to 1:10.[2]

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 90-130°C for a continuous flow process, or as optimized for a batch reaction) for a specified duration (e.g., 7-20 minutes in a microreactor).[2]

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or a 30-50% sodium hydroxide solution until the pH is basic.[6]

  • The precipitated yellow solid, this compound N-oxide, is collected by filtration, washed with cold water, and dried under vacuum.

Stage 3: Deoxygenation of this compound N-Oxide

Mechanistic Rationale

The final step in the synthesis is the removal of the oxygen atom from the N-oxide. This is a reductive process, and several reagents are effective for this transformation. Phosphorus trichloride (PCl₃) is a commonly used deoxygenating agent. The mechanism involves the nucleophilic attack of the N-oxide oxygen onto the phosphorus atom of PCl₃, followed by the elimination of phosphoryl chloride (POCl₃) and the regeneration of the pyridine nitrogen's lone pair of electrons. It is crucial to use PCl₃ rather than phosphorus oxychloride (POCl₃), as the latter can lead to undesired chlorination of the pyridine ring.[7]

Experimental Protocol: Deoxygenation of this compound N-Oxide

Materials:

  • This compound N-oxide

  • Phosphorus trichloride (PCl₃)

  • Anhydrous solvent (e.g., chloroform, 1,2-dichloroethane, or acetonitrile)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Dissolve or suspend this compound N-oxide in an anhydrous solvent in a flask equipped with a stirrer and a reflux condenser under an inert atmosphere.

  • Slowly add phosphorus trichloride (typically 1.1 to 1.5 equivalents) to the mixture at room temperature. The reaction is often exothermic.

  • After the initial reaction subsides, heat the mixture to a specific temperature (e.g., 50°C) for a period of time (e.g., 5 minutes in a flow reactor, or longer in a batch process) until the reaction is complete as monitored by TLC or HPLC.[8]

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred mixture of ice and a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Comparative Analysis of Synthesis Parameters

Step Reagent/Method Typical Conditions Reported Yield Advantages Disadvantages Reference
N-Oxidation H₂O₂ / Acetic Acid50-70°CGood to HighReadily available and inexpensive reagents.Can require careful temperature control.[4][5]
Nitration HNO₃ / H₂SO₄90-130°C (flow)~83% (for 4-nitropyridine)High yielding and effective for N-oxides.Highly exothermic, requires careful control.[9]
Deoxygenation PCl₃50°C (flow)HighEfficient and relatively fast.PCl₃ is corrosive and moisture-sensitive.[8]
Deoxygenation Triphenylphosphine (PPh₃)Room Temp with irradiationGoodMilder conditions.Requires chromatographic separation of PPh₃ and its oxide.[8]

Visualizing the Synthetic Pathway

Overall Synthesis Workflow

Synthesis_Workflow Start 2-Bromopyridine Step1 N-Oxidation (H₂O₂ / Acetic Acid) Start->Step1 Intermediate1 2-Bromopyridine N-Oxide Step1->Intermediate1 Step2 Nitration (HNO₃ / H₂SO₄) Intermediate1->Step2 Intermediate2 This compound N-Oxide Step2->Intermediate2 Step3 Deoxygenation (PCl₃) Intermediate2->Step3 End This compound Step3->End

Caption: Overall synthetic workflow for this compound.

Mechanistic Overview of Nitration

Nitration_Mechanism cluster_generation Generation of Nitronium Ion cluster_attack Electrophilic Attack cluster_deprotonation Deprotonation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2O H₂O HNO3->H2O H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- N_Oxide 2-Bromopyridine N-Oxide Sigma_Complex Sigma Complex (Resonance Stabilized) N_Oxide->Sigma_Complex + NO₂⁺ Final_Product This compound N-Oxide Sigma_Complex->Final_Product - H⁺

Caption: Mechanism of electrophilic nitration of 2-bromopyridine N-oxide.

Conclusion and Future Outlook

The synthesis of this compound via the N-oxidation, nitration, and deoxygenation of 2-bromopyridine represents a classic yet highly effective strategy in heterocyclic chemistry. This guide has provided a detailed, step-by-step framework for this transformation, grounded in mechanistic principles and supported by established protocols. The versatility of this compound as a synthetic intermediate ensures its continued relevance in the development of novel pharmaceuticals and functional materials. Future research in this area may focus on the development of more sustainable and efficient catalytic systems, particularly for the N-oxidation and deoxygenation steps, and the exploration of continuous flow methodologies to enhance safety and scalability.

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010; pp 121, 155.
  • Weickgenannt, A. Pyridine N-Oxides, Baran Group Meeting, June 9, 2012; p 3.
  • Periodica Polytechnica Chemical Engineering, 2014, 58(2), 69-75.
  • ResearchGate. (2025).
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  • Wan, Z.; Fang, Z.; Yang, Z.; Liu, C.; Gu, J.; Guo, K. Journal of Chemical Research, 2015, 39(4), 209-212.
  • CN104311478A - Method for continuously preparing 4-nitropyridine by using microchannel reactor two-step method - Google P
  • New Journal of Chemistry, 2021, 45, 10530-10538.
  • EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google P
  • CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and ...
  • 4-nitropyridine synthesis requested, Hive Chemistry Discourse.
  • Organic Syntheses, Coll. Vol. 4, p.828 (1963); Vol. 33, p.79 (1953).
  • Continuous flow nitration in mini
  • Sigma-Aldrich. This compound N-OXIDE AldrichCPR.
  • A thesis submitted to the graduate school of natural and applied sciences of middle east technical university.
  • YouTube. (2020). Reactivity of Pyridine-N-Oxide.
  • Thermo Scientific Alfa Aesar. This compound N-oxide, 97%.
  • Organic Chemistry Portal.
  • Chem-Impex. This compound.
  • ResearchGate. (2025).
  • CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google P
  • Semantic Scholar.
  • Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine Lecture Notes: Dr.
  • PubChem. This compound N-oxide.
  • Organic Syntheses, Coll. Vol. 4, p.658 (1963); Vol. 33, p.56 (1953).
  • Nitration and arom
  • HETEROCYCLES, Vol. 75, No. 1, 2008.

Sources

Technical Master Guide: 2-Bromo-4-nitropyridine

[1][2]

Executive Summary

This compound (CAS: 6945-67-1) is a high-value heterocyclic scaffold extensively utilized in medicinal chemistry.[1][2] Its structural uniqueness lies in the presence of two distinct electrophilic sites—the halogen at the C2 position and the nitro group at the C4 position—rendered highly reactive by the electron-deficient pyridine nitrogen. This "dual-activation" allows for orthogonal functionalization strategies, making it a critical intermediate in the synthesis of kinase inhibitors, antibacterial agents, and organic electronic materials.

This guide details the definitive IUPAC nomenclature, validated synthesis protocols, regioselective reactivity profiles, and safety standards necessary for handling this compound in a research setting.

Chemical Identity & Nomenclature[3][4][5]

PropertySpecification
IUPAC Name This compound
Common Synonyms 2-Bromo-4-nitro-pyridine; 4-Nitro-2-bromopyridine
CAS Number 6945-67-1 (Free base)Note: Do not confuse with 52092-43-0 (N-oxide)
Molecular Formula

Molecular Weight 202.99 g/mol
Appearance Yellow to off-white crystalline solid
Melting Point 64–65 °C
Solubility Soluble in DCM, DMSO, Ethyl Acetate; sparingly soluble in water
Structural Analysis

The molecule features a pyridine ring substituted at the ortho (C2) position with bromine and the para (C4) position with a nitro group relative to the ring nitrogen.

  • C2-Bromine: Activated for nucleophilic aromatic substitution (

    
    ) and metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the inductive electron-withdrawing effect of the adjacent nitrogen.
    
  • C4-Nitro: Strongly electron-withdrawing, it further deactivates the ring, increasing the electrophilicity at C2 and C6. It is also a potential leaving group (denitration) or a precursor to an amine via reduction.

Validated Synthesis Strategy: The N-Oxide Route

Direct nitration of 2-bromopyridine is mechanistically unfavorable due to the deactivated nature of the pyridine ring, often leading to low yields or incorrect regioisomers (e.g., 5-nitro). The industry-standard protocol utilizes N-oxide activation to direct the nitro group specifically to the C4 position.

Step-by-Step Protocol
Phase 1: N-Oxidation

Precursor: 2-Bromopyridine Reagents:

Mechanism:Protocol:
Phase 2: Regioselective Nitration

Precursor: 2-Bromopyridine-N-oxide Reagents: Fuming


Mechanism:

Protocol:

  • Critical Control: Temperature must be ramped slowly to prevent exotherms.

Phase 3: Deoxygenation

Precursor: this compound-N-oxide (CAS 52092-43-0) Reagents:


Mechanism:Protocol:

  • Result:This compound (Free base).[1][3][2][4]

Synthesis Workflow Diagram

SynthesisRouteStart2-BromopyridineStep1Oxidation(H2O2/AcOH)Start->Step1Inter12-BromopyridineN-oxideStep1->Inter1Step2Nitration(HNO3/H2SO4)Inter1->Step2 C4 ActivationInter2This compoundN-oxide(CAS 52092-43-0)Step2->Inter2Step3Deoxygenation(PBr3)Inter2->Step3FinalThis compound(CAS 6945-67-1)Step3->Final

Figure 1: Step-wise synthesis of this compound via N-oxide activation.

Reactivity Profile & Regioselectivity

The compound offers two primary handles for functionalization.[5] Understanding the reactivity hierarchy is essential for designing multi-step syntheses.

Nucleophilic Aromatic Substitution ( )

Both the C2-Bromo and C4-Nitro groups are potential leaving groups.

  • Dominant Pathway (C2-Displacement): Reaction with nucleophiles (amines, thiols) typically displaces the Bromine at C2. The transition state is stabilized by the adjacent ring nitrogen.

    • Example: Reaction with methylamine yields N-methyl-4-nitropyridin-2-amine.

  • Secondary Pathway (C4-Denitration): Hard nucleophiles (e.g., alkoxides) or specific conditions can lead to the displacement of the Nitro group. This is less common but must be monitored as a side reaction.

Metal-Catalyzed Cross-Coupling

The C2-Br bond is an excellent handle for Palladium-catalyzed reactions.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to form 2-aryl-4-nitropyridines.

  • Buchwald-Hartwig: Amination at C2 (alternative to

    
     for unreactive amines).
    
Nitro Reduction

The C4-Nitro group can be reduced to an amine (2-bromo-4-aminopyridine) using standard conditions (


  • Note: Hydrogenation with

    
     may concomitantly reduce the C-Br bond (hydrodehalogenation). Chemoselective reduction (e.g., using Iron or Zinc) is preferred to retain the bromine.
    
Reactivity Logic Map

ReactivityCoreThis compoundSNArSNAr (Nucleophilic Subst.)Reagent: Amines/ThiolsCore->SNAr C2 AttackSuzukiPd-Catalyzed CouplingReagent: Aryl Boronic AcidsCore->Suzuki C2 InsertionRedNitro ReductionReagent: Fe/AcOH or SnCl2Core->Red C4 ReductionProd12-Amino-4-nitropyridines(Displacement of Br)SNAr->Prod1Prod22-Aryl-4-nitropyridines(C-C Bond Formation)Suzuki->Prod2Prod32-Bromo-4-aminopyridine(Retention of Br)Red->Prod3

Figure 2: Orthogonal reactivity pathways for scaffold diversification.

Safety & Handling

  • Hazards: Toxic if swallowed (H301), causes skin irritation (H315), and serious eye irritation (H319).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive.

  • Precautions: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid contact with strong oxidizing agents.

References

  • Preparation of 2-Bromopyridine N-oxide and Nitration: Organic Syntheses, Coll. Vol. 4, p. 828 (1963); Vol. 33, p. 79 (1953).

  • Regioselective Nitration of Pyridine N-Oxides: Journal of the Chemical Society, 1951, 1376.

  • Nucleophilic Substitution in 2-Halo-4-nitropyridines: Heterocycles, Vol. 65, No. 9, 2005.

  • Deoxygenation of N-Oxides: Journal of Organic Chemistry, 1993, 58, 4389.

  • Safety Data Sheet (SDS) - this compound: Fisher Scientific.

Spectroscopic Characterization of 2-Bromo-4-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-nitropyridine, a key heterocyclic building block, is of significant interest in medicinal chemistry and materials science. Its utility as a precursor in the synthesis of novel pharmaceutical agents and functional materials necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic analysis provides a fundamental and powerful toolkit for the unambiguous identification and characterization of this molecule. This in-depth technical guide, designed for researchers and drug development professionals, offers a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Beyond a mere presentation of data, this guide delves into the causal relationships between the molecular structure and the observed spectral features, providing a framework for the interpretation and prediction of spectra for related compounds.

The strategic placement of a bromine atom at the 2-position and a nitro group at the 4-position of the pyridine ring creates a unique electronic environment. The electron-withdrawing nature of the nitro group and the halogen atom significantly influences the chemical shifts of the aromatic protons and carbons, providing a distinct NMR fingerprint. Similarly, the vibrational modes of the nitro group and the pyridine ring give rise to characteristic absorption bands in the IR spectrum. Mass spectrometry reveals the molecular weight and provides insights into the fragmentation pathways, further confirming the molecular structure. This guide will systematically dissect each of these spectroscopic techniques, offering both theoretical underpinnings and practical insights.

Molecular Structure and Numbering

To facilitate the discussion of the spectral data, the standard IUPAC numbering for the pyridine ring will be used.

Caption: Molecular structure of this compound with IUPAC numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. In this compound, the electron-withdrawing effects of the bromine atom and the powerful nitro group, combined with the inherent aromaticity of the pyridine ring, result in a distinctive downfield spectrum.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.80d~1.5H-3
~8.65d~5.5H-6
~8.10dd~5.5, ~1.5H-5
Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.

  • H-3 (δ ~8.80 ppm, doublet): This proton is situated between the bromine atom at C-2 and the strongly electron-withdrawing nitro group at C-4. The deshielding effect of both substituents is expected to shift this proton significantly downfield. It will appear as a doublet due to coupling with H-5, though the coupling constant will be small (meta-coupling, J ≈ 1.5 Hz).

  • H-6 (δ ~8.65 ppm, doublet): This proton is adjacent to the nitrogen atom of the pyridine ring, which is inherently electron-withdrawing, leading to a downfield chemical shift. It will appear as a doublet due to coupling with the vicinal H-5 proton (ortho-coupling, J ≈ 5.5 Hz).

  • H-5 (δ ~8.10 ppm, doublet of doublets): This proton is coupled to both H-6 (ortho-coupling, J ≈ 5.5 Hz) and H-3 (meta-coupling, J ≈ 1.5 Hz), resulting in a doublet of doublets. Its chemical shift will be influenced by the adjacent nitro group, but to a lesser extent than H-3.

The relative downfield shifts of the protons are a direct consequence of the decreased electron density around them, a phenomenon well-documented in the NMR spectroscopy of substituted pyridines.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound are also significantly influenced by the electronegative substituents.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~152.0C-4
~150.5C-6
~145.0C-2
~125.0C-5
~120.0C-3
Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five carbon atoms of the pyridine ring.

  • C-4 (δ ~152.0 ppm): The carbon atom directly attached to the strongly electron-withdrawing nitro group is expected to be the most deshielded and therefore appear at the lowest field.

  • C-6 (δ ~150.5 ppm): This carbon is adjacent to the ring nitrogen and is also significantly deshielded.

  • C-2 (δ ~145.0 ppm): The carbon bearing the bromine atom will also be deshielded due to the electronegativity of the halogen.

  • C-5 (δ ~125.0 ppm): This carbon is influenced by the adjacent nitro group and the ring nitrogen, leading to a downfield shift compared to unsubstituted pyridine.

  • C-3 (δ ~120.0 ppm): This carbon is adjacent to both the bromo- and nitro-substituted carbons, and its chemical shift reflects the combined electronic effects of these groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to be dominated by the strong absorptions of the nitro group and the vibrations of the aromatic ring.

Predicted IR Spectral Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1600 - 1580MediumC=C/C=N stretching (pyridine ring)
1540 - 1500 Strong Asymmetric NO₂ stretch
1470 - 1440MediumC=C/C=N stretching (pyridine ring)
1360 - 1340 Strong Symmetric NO₂ stretch
~850StrongC-H out-of-plane bend
~750MediumC-Br stretch
Interpretation of the IR Spectrum

The key diagnostic peaks in the IR spectrum of this compound are the two strong bands corresponding to the nitro group.

  • Asymmetric and Symmetric NO₂ Stretches: The most prominent features will be the strong absorption bands for the asymmetric (around 1540-1500 cm⁻¹) and symmetric (around 1360-1340 cm⁻¹) stretching vibrations of the N-O bonds in the nitro group. These are highly characteristic and confirm the presence of this functional group.

  • Aromatic C-H and Ring Vibrations: The aromatic C-H stretching vibrations are expected to appear as medium intensity bands above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1600-1440 cm⁻¹ region.

  • C-Br Stretch: The C-Br stretching vibration typically appears in the fingerprint region, around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique for this purpose.

Predicted Mass Spectrum Data (EI)
m/zRelative IntensityAssignment
202/204High[M]⁺ (Molecular Ion)
172/174Medium[M - NO]⁺
156/158Medium[M - NO₂]⁺
123Low[M - Br]⁺
77High[C₅H₃N]⁺
Interpretation of the Mass Spectrum
  • Molecular Ion Peak: The mass spectrum will show a prominent molecular ion peak [M]⁺. Due to the presence of a bromine atom, this peak will appear as a doublet with a characteristic isotopic pattern of approximately 1:1 intensity for the ⁷⁹Br and ⁸¹Br isotopes (m/z 202 and 204). This isotopic signature is a definitive indicator of the presence of one bromine atom.

  • Fragmentation Pattern: The fragmentation of this compound under EI conditions is expected to involve the loss of the nitro group and the bromine atom.

    • Loss of NO and NO₂: Common fragmentation pathways for nitroaromatic compounds involve the loss of NO (30 amu) and NO₂ (46 amu), leading to fragment ions at m/z 172/174 and 156/158, respectively.

    • Loss of Br: Cleavage of the C-Br bond would result in a fragment ion at m/z 123.

    • Pyridine Ring Fragment: A stable fragment corresponding to the pyridine ring (m/z 77) is also expected to be observed.

G M [M]⁺ m/z 202/204 M_NO [M - NO]⁺ m/z 172/174 M->M_NO - NO M_NO2 [M - NO₂]⁺ m/z 156/158 M->M_NO2 - NO₂ M_Br [M - Br]⁺ m/z 123 M->M_Br - Br Py [C₅H₃N]⁺ m/z 77 M_NO2->Py - Br

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data for this compound. Optimization may be required based on the specific instrumentation available.

NMR Spectroscopy

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing prep1 Dissolve 5-10 mg of This compound prep2 in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (≥400 MHz) prep3->acq1 acq2 Acquire ¹H spectrum acq1->acq2 acq3 Acquire ¹³C spectrum (proton-decoupled) acq1->acq3 proc1 Fourier transform acq2->proc1 acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Reference to TMS (0 ppm) proc2->proc3

Caption: Workflow for NMR data acquisition and processing.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-200 ppm) and a significantly larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable volatile solvent for liquid injection.

  • Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Pay close attention to the isotopic pattern of the bromine-containing fragments.

Conclusion

The spectroscopic data of this compound provides a detailed and unambiguous fingerprint for its structural characterization. The ¹H and ¹³C NMR spectra reveal the electronic effects of the bromo and nitro substituents on the pyridine ring, leading to predictable chemical shifts and coupling patterns. The IR spectrum is dominated by the characteristic strong absorptions of the nitro group, confirming its presence. Finally, mass spectrometry provides the molecular weight and characteristic fragmentation patterns, including the distinctive isotopic signature of the bromine atom. This comprehensive spectroscopic analysis is an indispensable tool for quality control, reaction monitoring, and the structural elucidation of derivatives of this compound in drug discovery and materials science research.

References

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

Technical Whitepaper: Strategic Utilization of 2-Bromo-4-nitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a strategic whitepaper for drug discovery professionals. It synthesizes the chemical reactivity, synthetic utility, and medicinal applications of 2-Bromo-4-nitropyridine.[1][2][3]

Executive Summary

This compound (CAS: 6945-67-1) represents a high-value "linchpin" scaffold in modern medicinal chemistry.[1] Its utility stems from the electronic orthogonality between the C2-bromine and the C4-nitro group. The C2-bromine serves as an excellent handle for palladium-catalyzed cross-couplings or nucleophilic aromatic substitution (


), while the C4-nitro group acts as a masked aniline equivalent (via reduction) or a potent electron-withdrawing activator. This guide outlines the strategic manipulation of this scaffold to access complex bioactive architectures, specifically targeting kinase inhibitors and PROTAC linkers.

Chemical Architecture & Reactivity Landscape

The reactivity of this compound is defined by the synergistic electron-withdrawing effects of the pyridine nitrogen and the nitro group.

  • Electronic Bias: The nitro group at C4 strongly deactivates the ring towards electrophilic attack but highly activates the C2 position towards nucleophilic attack.

  • The C2-Bromine (The Anchor): This position is highly labile. It undergoes oxidative addition with Pd(0) faster than chloropyridines, facilitating rapid C-C bond formation. It is also the primary site for

    
     with amines and alkoxides due to the inductive effect of the adjacent ring nitrogen.
    
  • The C4-Nitro Group (The Effector): While primarily a masked amine, the nitro group can also function as a leaving group (denitration) under forcing

    
     conditions with hard nucleophiles, though this is often a side reaction to be controlled.
    
Visualization: Divergent Synthesis Map

The following diagram illustrates the chemoselective pathways available for this scaffold.

ReactivityMap Core This compound Suzuki C2-Aryl/Heteroaryl (Suzuki-Miyaura) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Base, Heat SNAr C2-Amine/Ether (SNAr Displacement) Core->SNAr HNR2, DIEA DMSO, Heat Reduction 2-Bromo-4-aminopyridine (Nitro Reduction) Core->Reduction Fe/AcOH or H2, Pd/C Kinase Kinase Inhibitor Core (2-Aryl-4-amino) Suzuki->Kinase 1. Fe/NH4Cl 2. Amide Coupling

Figure 1: Chemoselective functionalization pathways.[4][5][6][7][8][9][10] Blue arrows indicate C2-selective transformations; dashed red arrows indicate C4 transformations.

Synthetic Methodologies: The Toolkit

A. Palladium-Catalyzed Cross-Coupling (C2-Functionalization)

The Suzuki-Miyaura coupling is the most robust method for functionalizing C2. The nitro group remains intact, provided mild bases are used to prevent denitration or polymerization.

Protocol: C2-Arylation via Suzuki Coupling

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for sterically hindered substrates)
  • Solvent: 1,4-Dioxane/Water (4:1)

  • Conditions: Degas, heat at 80-90°C for 4-12 hours under

    
    .
    

Expert Insight: Avoid strong hydroxide bases (NaOH, KOH) at high temperatures, as they can attack the C4-nitro position or hydrolyze the pyridine ring. Carbonate bases offer the best balance of reactivity and chemoselectivity.

B. Nucleophilic Aromatic Substitution ( )

The C2-bromine is highly activated. Reaction with primary or secondary amines yields 2-amino-4-nitropyridines.

Protocol: C2-Amination (


) 
  • Reagents: Amine (1.2 equiv), DIPEA (2.0 equiv).

  • Solvent: DMSO or DMF (Polar aprotic solvents accelerate the reaction).

  • Conditions: 60-80°C.

  • Purification: These products often precipitate upon addition of water, simplifying workup.

C. Nitro Reduction (C4-Functionalization)

Post-functionalization at C2, the nitro group is reduced to the amine to serve as a hinge binder or linker attachment point.

Protocol: Iron-Mediated Reduction (Bechamp Conditions)

  • Reagents: Iron powder (5.0 equiv),

    
     (5.0 equiv).
    
  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux (70-80°C) for 2 hours.

  • Why this method? It is chemoselective and avoids dehalogenation (loss of C2-substituent if it contains sensitive halides) which can occur with

    
    .
    

Therapeutic Applications & Case Studies

Kinase Inhibitor Scaffolds

The 2-amino-4-arylpyridine motif is ubiquitous in kinase inhibitors (e.g., inhibitors of p38 MAPK, EGFR). The synthetic logic typically follows the "C2-First" approach:

  • Suzuki Coupling at C2 to install the "tail" (hydrophobic pocket binder).

  • Nitro Reduction at C4 to reveal the exocyclic amine.

  • Amide/Urea Formation at C4 to install the "head" (hinge binder).

Workflow Visualization: Kinase Inhibitor Synthesis

The following graph illustrates the stepwise assembly of a generic kinase inhibitor core using this compound.

Workflow Step1 Start: This compound Step2 Step 1: Suzuki Coupling (Install Hydrophobic Tail) Step1->Step2 Ar-B(OH)2, Pd cat. Step3 Intermediate: 2-Aryl-4-nitropyridine Step2->Step3 Step4 Step 2: Nitro Reduction (Fe/NH4Cl) Step3->Step4 Step5 Intermediate: 2-Aryl-4-aminopyridine Step4->Step5 Step6 Step 3: Acylation/Urea Formation (Install Hinge Binder) Step5->Step6 R-COCl or R-NCO Final Final Drug Candidate Step6->Final

Figure 2: Linear synthesis workflow for 2,4-disubstituted pyridine kinase inhibitors.

Key Data Summary

Reaction TypeTarget PositionPreferred ReagentsCritical Considerations
Suzuki Coupling C2-Br

,

, Dioxane
Mild base prevents denitration. High yields (>80%).

(Amine)
C2-Br

, DIPEA, DMSO
C2 is kinetically favored over C4-nitro displacement.
Nitro Reduction C4-

Fe,

, EtOH/H2O
Avoid

if C2-substituent is halo-sensitive.
Sonogashira C2-Br

, CuI, TEA
Excellent for installing alkyne linkers (PROTACs).

Troubleshooting & Stability

  • Regioselectivity Issues: In

    
     reactions with very hard nucleophiles (e.g., methoxide), competitive attack at C4 (displacing 
    
    
    
    ) can occur. Solution: Use bulkier nucleophiles or lower temperatures (0°C to RT) to favor C2-Br displacement.
  • Catalyst Poisoning: The pyridine nitrogen can coordinate to Pd species, slowing coupling. Solution: Use bidentate ligands (dppf, Xantphos) or higher catalyst loading (5 mol%).

  • Handling: The compound is an irritant and potentially mutagenic (nitroaromatic). Handle in a fume hood with appropriate PPE.

References

  • Suzuki-Miyaura Coupling of 2-Halopyridines

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
    • Source: National Institutes of Health (NIH) / J. Am. Chem. Soc.
    • URL:[Link]

  • Synthesis of 4-MeO- and 4-NO2-substituted Alkynes (Sonogashira)

    • Title: Substituent Effects on the [N–I–N]+ Halogen Bond.[11]

    • Source: ACS Public
    • URL:[Link]

  • Regioselectivity in Pyridine Derivatives

    • Title: Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
    • Source: Chemistry Stack Exchange (Mechanistic Discussion).
    • URL:[Link]

  • General Reactivity of this compound: Title: this compound Product Profile. Source: BLD Pharm.

Sources

Methodological & Application

Application Notes and Protocols: 2-Bromo-4-nitropyridine in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Substituted-4-nitropyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has found widespread application in the synthesis of complex organic molecules, from pharmaceuticals and agrochemicals to advanced materials.[1][2] Within this vast landscape, the use of heteroaromatic halides, such as 2-bromo-4-nitropyridine, as coupling partners has gained significant traction. The resulting 2-substituted-4-nitropyridine scaffolds are of particular interest in medicinal chemistry, serving as key building blocks for a diverse range of biologically active compounds, including antitumor, antiviral, and anti-inflammatory agents.[3] The electron-deficient nature of the pyridine ring, further activated by the nitro group, presents unique opportunities and challenges in Suzuki coupling, necessitating a nuanced understanding of the reaction parameters for successful implementation.

This guide provides a comprehensive overview of the application of this compound in Suzuki coupling reactions. It delves into the mechanistic underpinnings, offers detailed and field-tested protocols, and provides insights into troubleshooting common issues, with the goal of empowering researchers to effectively utilize this versatile building block in their synthetic endeavors.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4] The key steps are oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex.[5][6] This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar palladium(II) intermediate.[4] The electron-withdrawing nitro group in this compound can influence the rate of this step.

  • Transmetalation: The next crucial step is transmetalation, where the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex.[5] This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8] The choice of base is critical and can significantly impact the reaction's efficiency.

  • Reductive Elimination: The final step is reductive elimination, where the two organic fragments on the palladium(II) center couple to form the new carbon-carbon bond of the desired product (2-aryl-4-nitropyridine).[9] This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Suzuki_Coupling_Mechanism Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition This compound Ar-Pd(II)(X)Ln R-Pd(II)-Br (Py-NO2) Oxidative Addition->Ar-Pd(II)(X)Ln Transmetalation Transmetalation Ar-Pd(II)(X)Ln->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'Ln R-Pd(II)-R' (Py-NO2) Transmetalation->Ar-Pd(II)-Ar'Ln Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Regeneration Product R-R' (2-Aryl-4-nitropyridine) Reductive Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimized Protocols for Suzuki Coupling with this compound

Achieving high yields and purity in the Suzuki coupling of this compound requires careful optimization of several reaction parameters. The electron-deficient nature of the pyridine ring can make it a challenging substrate, but with the appropriate choice of catalyst, base, and solvent, excellent results can be obtained.

General Considerations:
  • Inert Atmosphere: All Suzuki coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the palladium catalyst.

  • Reagent Quality: The purity of the reagents, particularly the boronic acid and the solvent, is crucial for the success of the reaction. Anhydrous solvents are generally recommended.

  • Catalyst Selection: A variety of palladium catalysts can be employed. For electron-deficient heteroaryl halides, catalysts with electron-rich and bulky phosphine ligands, such as SPhos, often provide superior results.[10] Pd(dppf)Cl2 is also a commonly used and effective catalyst.[11][12][13]

Standard Protocol:

This protocol provides a general starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene, with a small amount of water)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-nitropyridine.

Microwave-Assisted Protocol:

Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times.[14]

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%), and the base.

  • Add the degassed solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

  • After cooling, work up and purify the product as described in the standard protocol.

ParameterRecommended ConditionsRationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Catalysts with biarylphosphine ligands (e.g., SPhos)Electron-rich and bulky ligands can enhance catalyst stability and activity with electron-deficient substrates.[10]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is crucial for activating the boronic acid; stronger bases may be required for less reactive boronic acids.[7]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is often optimal for dissolving both the organic and inorganic reagents.[5]
Temperature 65-120 °CHigher temperatures are generally required to drive the reaction to completion.[11][12][13]
Boronic Acid Arylboronic acids, Heteroarylboronic acidsA wide range of boronic acids can be used, although electron-rich boronic acids may react more readily.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Impure reagents or solvents- Use a fresh batch of catalyst or a different catalyst/ligand system.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄).- Increase the reaction temperature.- Ensure all reagents and solvents are pure and anhydrous.
Formation of Homocoupled Byproducts - Decomposition of the boronic acid- Presence of oxygen- Use a slight excess of the boronic acid.- Ensure the reaction is performed under a strictly inert atmosphere.
Debromination of Starting Material - Presence of protic impurities- Catalyst deactivation pathway- Use anhydrous solvents and reagents.- Consider a different catalyst or ligand that is less prone to this side reaction.
Difficult Product Purification - Incomplete reaction- Formation of closely eluting byproducts- Ensure the reaction goes to completion by monitoring with TLC or LC-MS.- Optimize the chromatographic conditions (e.g., solvent system, gradient).

Applications in Drug Discovery and Materials Science

The 2-aryl-4-nitropyridine core synthesized through this methodology is a privileged scaffold in medicinal chemistry.[3] The nitro group can serve as a handle for further functionalization, such as reduction to an amine, which can then be elaborated into a variety of other functional groups. These compounds have shown promise as inhibitors of various kinases and other biological targets.[3]

Applications This compound This compound Suzuki_Coupling Suzuki Coupling This compound->Suzuki_Coupling 2-Aryl-4-nitropyridine 2-Aryl-4-nitropyridine Suzuki_Coupling->2-Aryl-4-nitropyridine Reduction Reduction of NO2 2-Aryl-4-nitropyridine->Reduction Materials Advanced Materials 2-Aryl-4-nitropyridine->Materials 2-Aryl-4-aminopyridine 2-Aryl-4-aminopyridine Reduction->2-Aryl-4-aminopyridine Further_Functionalization Further Functionalization 2-Aryl-4-aminopyridine->Further_Functionalization Bioactive_Molecules Bioactive Molecules (e.g., Kinase Inhibitors) Further_Functionalization->Bioactive_Molecules

Caption: Synthetic utility of this compound.

Conclusion

The Suzuki coupling of this compound is a powerful and versatile transformation for the synthesis of valuable 2-aryl-4-nitropyridine building blocks. A thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are paramount for achieving high yields and purity. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully implement this important reaction in their synthetic programs, paving the way for the discovery of new therapeutics and functional materials.

References

  • Scholarship @ Claremont. (2023, August 30). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • ResearchGate. (2023, August 16). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • ACS Publications. (2008, December 23). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF. Retrieved from [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • PubMed. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • The Suzuki Reaction. (2014, February 6). Retrieved from [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • YouTube. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Retrieved from [Link]

  • Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • PubMed Central - NIH. Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • PubMed Central - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

Sources

The Versatile Virtuoso: 2-Bromo-4-nitropyridine as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate tapestry of organic synthesis, certain molecules emerge as indispensable building blocks, enabling the construction of complex molecular architectures with precision and efficiency. 2-Bromo-4-nitropyridine is one such cornerstone, a versatile pyridyl derivative whose reactivity profile has cemented its status as a go-to reagent for researchers in medicinal chemistry, agrochemicals, and materials science.[1] Its strategic arrangement of a bromo leaving group and a strongly electron-withdrawing nitro moiety on the pyridine scaffold bestows upon it a unique reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

This comprehensive guide delves into the multifaceted applications of this compound, providing not just a theoretical overview but also detailed, field-proven protocols. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for success in your laboratory.

The Reactive Heart of this compound: An Electronic Perspective

The exceptional utility of this compound stems from the synergistic interplay of its substituents. The pyridine nitrogen and the nitro group at the 4-position act in concert to powerfully withdraw electron density from the aromatic ring. This renders the carbon atoms at the 2- and 6-positions significantly electrophilic and thus highly susceptible to nucleophilic attack. The bromine atom at the 2-position serves as an excellent leaving group, facilitating a variety of substitution reactions. This electronic activation is the key to its prowess in the reactions detailed below.

I. Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

Nucleophilic aromatic substitution (SNAr) is arguably the most prominent application of this compound. The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile at the C2 position. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex, with the negative charge delocalized onto the electronegative nitro group and the pyridine nitrogen. The subsequent expulsion of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

Mechanism of SNAr with this compound

SNAr_Mechanism cluster_start Step 1: Nucleophilic Attack cluster_intermediate Step 2: Formation of Meisenheimer Complex cluster_end Step 3: Elimination of Leaving Group Start This compound + Nu⁻ Intermediate Intermediate Start->Intermediate Addition Product 2-Substituted-4-nitropyridine + Br⁻ Intermediate->Product Elimination

Caption: Generalized workflow for the SNAr reaction of this compound.

Application & Protocol 1: Synthesis of 2-Amino-4-nitropyridines

The reaction of this compound with primary and secondary amines is a robust method for synthesizing 2-amino-4-nitropyridine derivatives, which are valuable precursors for a wide range of biologically active molecules.

Protocol: Synthesis of N-aryl-4-nitropyridin-2-amine

Materials:

  • This compound (1.0 eq.)

  • Aniline (or substituted aniline) (1.2 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment

Procedure:

  • To a stirred solution of this compound in DMSO, add the aniline derivative and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water, which will often precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Causality and Trustworthiness:

  • Solvent Choice: DMSO is an excellent solvent for SNAr reactions as its polar aprotic nature effectively solvates the potassium carbonate and the intermediate Meisenheimer complex without protonating the nucleophile.

  • Base: Potassium carbonate acts as a mild base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Temperature: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring by TLC/LC-MS is crucial to prevent decomposition from prolonged heating.

Application & Protocol 2: Synthesis of 2-Alkoxy-4-nitropyridines

The synthesis of 2-alkoxy-4-nitropyridines via the Williamson ether synthesis is another powerful application of this compound. These compounds are important intermediates in the synthesis of various pharmaceuticals.

Protocol: Synthesis of 2-methoxy-4-nitropyridine

Materials:

  • This compound (1.0 eq.)

  • Sodium methoxide (NaOMe) (1.2 eq.)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous methanol.

  • Add sodium methoxide portion-wise to the solution at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.

  • Once the reaction is complete, carefully quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Causality and Trustworthiness:

  • Anhydrous Conditions: The use of anhydrous methanol and a flame-dried flask is important to prevent the sodium methoxide from being quenched by water.

  • Strong Nucleophile: Sodium methoxide is a strong nucleophile, allowing the reaction to proceed efficiently at room temperature.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent side reactions, especially if the substrate or product is sensitive to air or moisture.

Reaction TypeNucleophileProduct ClassTypical Conditions
SNArAmines2-Amino-4-nitropyridinesK₂CO₃, DMSO, 80-100 °C
SNArAlcohols2-Alkoxy-4-nitropyridinesNaH or NaOMe, THF or Alcohol, RT
SNArThiols2-Thioether-4-nitropyridinesBase, Solvent, RT to elevated temp.

II. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Beyond its utility in SNAr reactions, this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations have revolutionized organic synthesis by enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[2][3]

Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Cross_Coupling_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd(0)L2->OxAdd Pd(II)Complex R¹-Pd(II)L₂-X OxAdd->Pd(II)Complex Transmetalation Transmetalation (R²-M) Pd(II)Complex->Transmetalation Pd(II)Diorgano R¹-Pd(II)L₂-R² Transmetalation->Pd(II)Diorgano RedElim Reductive Elimination Pd(II)Diorgano->RedElim RedElim->Pd(0)L2 Regeneration Product R¹-R² RedElim->Product

Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.

Application & Protocol 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound.[4][5] this compound readily participates in this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.

Protocol: Synthesis of 2-phenyl-4-nitropyridine

Materials:

  • This compound (1.0 eq.)

  • Phenylboronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%) or other suitable ligand

  • Sodium carbonate (Na₂CO₃) (2.0 eq.)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification equipment

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, sodium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system (1,4-dioxane/water).

  • Heat the reaction mixture to reflux (typically around 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Trustworthiness:

  • Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) forms the active Pd(0) catalyst in situ. The choice of ligand is critical and can significantly impact the reaction efficiency.

  • Base and Solvent: The aqueous base is essential for the transmetalation step of the catalytic cycle. A mixed solvent system like dioxane/water is commonly used to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Application & Protocol 4: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[6][7] this compound is a suitable substrate for this reaction.

Protocol: Synthesis of 2-(phenylethynyl)-4-nitropyridine

Materials:

  • This compound (1.0 eq.)

  • Phenylacetylene (1.2 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification equipment

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous and degassed solvent (e.g., THF) and triethylamine via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Trustworthiness:

  • Dual Catalyst System: The Sonogashira reaction typically employs a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst to facilitate the formation of the copper acetylide intermediate.

  • Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent in some cases. It also scavenges the HBr formed.

  • Anhydrous and Degassed Conditions: These conditions are critical to prevent catalyst deactivation and unwanted side reactions like the homocoupling of the alkyne (Glaser coupling).[6]

Application & Protocol 5: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide variety of arylamines.[8][9] this compound can be effectively coupled with a range of amines using this methodology.

Protocol: Synthesis of N-morpholino-4-nitropyridin-2-amine

Materials:

  • This compound (1.0 eq.)

  • Morpholine (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • A suitable phosphine ligand (e.g., Xantphos or BINAP) (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Anhydrous and degassed toluene or dioxane

  • Schlenk flask or sealed tube

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification equipment

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.

  • Add the anhydrous and degassed solvent (e.g., toluene).

  • Stir the mixture for a few minutes to allow for the formation of the active catalyst.

  • Add this compound and then morpholine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Trustworthiness:

  • Ligand Selection: The choice of a bulky, electron-rich phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and generate the active nucleophile.

  • Strictly Anhydrous and Anaerobic Conditions: These conditions are paramount to prevent the decomposition of the catalyst and the strong base.

Reaction TypeCoupling PartnerProduct ClassKey Reagents
Suzuki-MiyauraAryl/heteroaryl boronic acids2-Aryl/heteroaryl-4-nitropyridinesPd catalyst, phosphine ligand, aqueous base
SonogashiraTerminal alkynes2-Alkynyl-4-nitropyridinesPd catalyst, Cu(I) co-catalyst, amine base
Buchwald-HartwigPrimary/secondary amines2-Amino-4-nitropyridinesPd catalyst, bulky phosphine ligand, strong base

Conclusion

This compound has proven itself to be a remarkably versatile and powerful building block in the arsenal of the modern organic chemist. Its electronically activated nature makes it an ideal substrate for a wide array of transformations, from the classical SNAr reaction to the more contemporary palladium-catalyzed cross-coupling methodologies. The protocols and insights provided herein are intended to serve as a practical guide for researchers seeking to harness the synthetic potential of this valuable reagent. By understanding the underlying principles of its reactivity and adhering to robust experimental procedures, scientists can continue to leverage this compound to construct novel molecules with significant potential in drug discovery and materials science.

References

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  • One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and... (n.d.). Google Patents.
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  • Palladium(0)-Catalyzed Cross-Coupling of 2-Trimethylsilylpyridine with Aryl Halides. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

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  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2018). MDPI. Retrieved January 30, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 30, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). NROChemistry. Retrieved January 30, 2026, from [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). St Andrews University. Retrieved January 30, 2026, from [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2020). Journal of the American Chemical Society. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • 2 - Reaction Examples. (n.d.). Retrieved January 30, 2026, from [Link]

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2-Bromo-4-nitropyridine as an intermediate for active pharmaceutical ingredients (APIs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic utilization of 2-Bromo-4-nitropyridine (CAS: 6333-41-1) as a scaffold in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] This intermediate is highly valued in medicinal chemistry—particularly for kinase inhibitors (e.g., EGFR, VEGFR) and GPCR ligands—due to its orthogonal reactivity .[1]

The molecule possesses two distinct electrophilic sites:

  • C-2 Bromine: A "soft" electrophile ideal for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • C-4 Nitro: A "hard" electrophile susceptible to Nucleophilic Aromatic Substitution (

    
    ) or chemoselective reduction to an aniline surrogate.[1]
    

By controlling reaction conditions, researchers can selectively functionalize one site while preserving the other, enabling the rapid construction of diverse chemical libraries.[1]

Structural Analysis & Reactivity Profile[1]

The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack.[1][3] The presence of the electron-withdrawing nitro group (


) at C-4 significantly decreases the electron density of the ring, activating the C-2 bromine toward oxidative addition with Palladium catalysts.[1]
Electronic Activation Map
  • C-2 Position (Bromine): Highly activated for metal-catalyzed cross-coupling.[1] It is also susceptible to

    
    , but less so than the nitro group under certain conditions.[1]
    
  • C-4 Position (Nitro): The nitro group acts as a "masked" amine.[1] It can be reduced to an amine (

    
    ) or, in specific cases, displaced by alkoxides via 
    
    
    
    due to the strong electron-withdrawing nature of the pyridine nitrogen.[1]
Pathway Decision Tree

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

G Start This compound Inter1 2-Aryl-4-nitropyridine Start->Inter1 Path A: Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Inter2 2-Bromo-4-aminopyridine Start->Inter2 Path B: Chemoselective Reduction (Fe/AcOH or SnCl2) Inter3 2-Bromo-4-alkoxypyridine Start->Inter3 Path C: SNAr (Alkoxides) Final1 2-Aryl-4-aminopyridine (Kinase Inhibitor Scaffold) Inter1->Final1 Fe/NH4Cl Reduction Final2 2-Amino-4-aminopyridine (Diamino Scaffold) Inter2->Final2 Buchwald-Hartwig

Figure 1: Divergent synthetic pathways.[1] Path A is the most common route for API synthesis, establishing the carbon skeleton before functionalizing the amine.

Critical Application Protocols

Protocol A: C-2 Selective Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid to the C-2 position while retaining the C-4 nitro group.[1] Challenge: Preventing degradation of the nitro group or poisoning of the catalyst.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology
  • Inerting: Charge a reaction vial with the substrate, boronic acid, base, and catalyst.[1] Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.
    
  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor via LC-MS.

    • Checkpoint: The starting material (Br-species) should disappear.[1] If the reaction stalls, add 1 mol% additional catalyst.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
    

Mechanism Insight: The electron-poor nature of the pyridine ring facilitates the oxidative addition of Palladium into the C-Br bond. The bulky dppf ligand protects the active Pd(0) species.

Protocol B: Chemoselective Nitro Reduction (Preserving C-Br)

Objective: Reduce the C-4 nitro group to an amine without debrominating the C-2 position.[1] Challenge: Catalytic hydrogenation (


) frequently causes hydrodebromination (cleaving the C-Br bond), destroying the scaffold.
Recommended Method: Iron-Mediated Reduction

This method is robust, scalable, and highly selective for nitro groups in the presence of halogens.[1]

Materials
  • Substrate: this compound (or derivative from Protocol A)

  • Reductant: Iron Powder (Fe, 325 mesh) (5.0 equiv)

  • Additive: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol / Water (3:1)

Step-by-Step Methodology
  • Preparation: Dissolve the substrate in Ethanol/Water in a round-bottom flask.

  • Activation: Add

    
     and Iron powder.
    
  • Reaction: Heat to reflux (approx. 70-80°C) with vigorous stirring.

    • Visual Cue: The reaction mixture will turn from yellow/orange to a dark brown/grey slurry (iron oxides).

  • Monitoring: Check TLC/LC-MS after 1 hour. The reaction is usually fast (1–3 hours).

  • Workup (Crucial Step):

    • Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot Ethanol.

    • Concentrate the filtrate.[4]

    • Partition the residue between EtOAc and saturated

      
      .
      
    • Note: Iron residues can cause emulsions. If this occurs, filter the biphasic mixture through a secondary Celite pad.[1]

  • Isolation: The product (amine) is often pure enough for the next step. If not, recrystallize from Ethanol/Heptane.[1]

Why this works: The single-electron transfer (SET) mechanism of zero-valent iron is specific to the nitro group potential and does not possess the energy required to insert into the C-Br bond under these conditions [1, 7].[1]

Quantitative Data Summary

Reaction TypeReagent SystemSelectivityTypical YieldNotes
Suzuki Coupling

,

C-2 Arylation75–90%High tolerance for functional groups.[1]
Nitro Reduction

, Pd/C
Poor <40%Significant debromination observed.[1]
Nitro Reduction Fe,

Excellent 85–95%Preserves C-2 Bromine completely.[1]
Nitro Reduction

, HCl
Good70–85%Workup can be tedious (tin salts).[1]

(Displacement)
NaOMe, MeOHMixedVariableCompetition between displacing Br and NO2.[1]

Health, Safety, and Environment (HSE)[1]

This compound is a potent chemical intermediate.[1][2] Strict adherence to safety protocols is mandatory.

  • GHS Classification:

    • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

    • Skin/Eye Irritation: Category 2/2A (Causes serious irritation).

    • Sensitization: Potential skin sensitizer.[5]

  • Handling:

    • Always handle in a fume hood .[6]

    • Wear nitrile gloves (double gloving recommended) and safety goggles.

    • Dust Hazard: The powder can be electrostatic. Use an anti-static weighing boat.

  • Waste Disposal:

    • Aqueous streams containing Palladium or Iron must be treated as heavy metal waste.

    • Organics must be incinerated in accordance with local regulations.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3904026, this compound N-oxide. Retrieved from [1][5]

  • TCI Chemicals. (2023). Safety Data Sheet: this compound. Retrieved from

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Conditions. Retrieved from

  • Common Organic Chemistry. (2023). Standard Protocols for Suzuki Cross-Coupling. Retrieved from

  • Jubilant Ingrevia. (2023). Safety Data Sheet: 5-bromo-2-nitropyridine (Analogous Handling). Retrieved from [1]

  • Semantic Scholar. (2022).[6] Synthesis of 4-Aminopyridine by Reduction of 4-Nitropyridine-N-oxide with Iron. Retrieved from [1]

Sources

Application Notes & Protocols: Scalable Synthesis and Strategic Applications of 2-Bromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Bromo-4-nitropyridine is a pivotal heterocyclic building block in modern synthetic chemistry, serving as a versatile intermediate in the development of high-value molecules for the pharmaceutical and agrochemical industries.[1] Its unique electronic architecture, featuring a strategically placed bromine atom and a potent electron-withdrawing nitro group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of a robust and scalable synthetic protocol for this compound, moving beyond a simple recitation of steps to explain the critical process parameters and chemical principles that ensure success from the lab bench to pilot scale. Furthermore, we detail validated protocols for its key downstream applications, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, equipping researchers and drug development professionals with the practical knowledge to leverage this powerful synthetic intermediate.

Introduction: The Strategic Importance of this compound

In the landscape of medicinal chemistry and process development, the efficiency and versatility of starting materials are paramount. This compound (CAS No: 6945-67-1) has emerged as a critical precursor for a multitude of active pharmaceutical ingredients (APIs) and complex molecular scaffolds.[1] The pyridine core is a privileged structure in drug discovery, and the specific substitution pattern of this compound offers a dual-pronged approach to molecular elaboration:

  • A Handle for Carbon-Carbon and Carbon-Heteroatom Bond Formation: The bromine atom at the C2 position serves as a classical leaving group for a suite of powerful cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • An Activated Site for Nucleophilic Attack: The strong electron-withdrawing effect of the nitro group at the C4 position activates the pyridine ring, particularly the C2 and C6 positions, for nucleophilic aromatic substitution (SNAr).

This application note provides a field-proven, scalable synthesis from 2-bromopyridine, focusing on the N-oxide route, which offers superior regioselectivity and safety at scale compared to direct nitration methods.

Physicochemical Properties & Reactivity Profile

A thorough understanding of a reagent's properties is fundamental to its successful application.

PropertyValue
CAS Number 6945-67-1
Molecular Formula C₅H₃BrN₂O₂
Molecular Weight 202.99 g/mol [2]
Appearance Off-white to light yellow powder[2]
Purity ≥99% (recommended for synthetic applications)[1]
Melting Point 97-101 °C

The reactivity of this compound is dictated by the interplay of its substituents. The nitro group deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic attack. The bromine atom is an excellent leaving group in both SNAr and metal-catalyzed reactions. This predictable reactivity makes it an ideal substrate for building molecular complexity.

Scalable Synthesis: The N-Oxide Pathway

Direct nitration of 2-bromopyridine is often unselective and low-yielding, making it unsuitable for scalable production.[3] The preferred industrial route proceeds via the corresponding N-oxide, which strategically directs the nitration to the C4 position. The subsequent deoxygenation is typically a high-yielding transformation.

Rationale for the N-Oxide Strategy

The oxidation of the pyridine nitrogen to an N-oxide fundamentally alters the electronic landscape of the ring. The N-oxide group acts as a powerful activating group for electrophilic substitution at the C4 position. This is because the oxygen atom can donate electron density into the ring via resonance, stabilizing the positive charge of the sigma complex intermediate formed during electrophilic attack at the C4 position. This directing effect ensures the highly regioselective formation of the desired 4-nitro isomer.

Synthetic Workflow Diagram

G A 2-Bromopyridine B 2-Bromopyridine N-oxide A->B Step 1: Oxidation (H₂O₂ / Acetic Acid) C This compound N-oxide B->C Step 2: Nitration (HNO₃ / H₂SO₄) Critical Temp. Control D This compound C->D Step 3: Deoxygenation (PCl₃)

Caption: Scalable synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Oxidation of 2-Bromopyridine to 2-Bromopyridine N-oxide

  • Rationale: This step prepares the substrate for regioselective nitration. The use of hydrogen peroxide in acetic acid is a common and effective method for N-oxide formation.

  • Procedure:

    • To a stirred solution of 2-bromopyridine (1.0 eq.) in glacial acetic acid (3-5 volumes), slowly add hydrogen peroxide (30-35% aq. solution, 1.5-2.0 eq.) at room temperature.

    • Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

    • After completion, cool the mixture to room temperature and carefully concentrate under reduced pressure to remove the bulk of the acetic acid.

    • Dilute the residue with water and neutralize cautiously with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-bromopyridine N-oxide, which can often be used in the next step without further purification.

Step 2: Nitration of 2-Bromopyridine N-oxide

  • Rationale: This is the critical, highly exothermic step where regioselectivity is established. Strict temperature control is essential for safety and to minimize the formation of dinitro byproducts.[4] The nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, is the active electrophile.[5][6]

  • Procedure:

    • In a reactor equipped with efficient stirring, a thermometer, and an addition funnel, cool concentrated sulfuric acid (3-4 volumes) to 0-5 °C using an ice-salt bath.

    • Slowly add 2-bromopyridine N-oxide (1.0 eq.) in portions, ensuring the internal temperature does not exceed 10 °C.

    • Prepare the nitrating mixture by slowly adding fuming nitric acid (1.1-1.2 eq.) to chilled concentrated sulfuric acid (1-2 volumes).

    • Add the nitrating mixture dropwise to the solution of the N-oxide, maintaining the internal temperature strictly below 5 °C.[7]

    • After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor for completion.

    • Carefully quench the reaction by pouring it slowly onto a large amount of crushed ice with vigorous stirring.

    • Neutralize the resulting slurry to pH 7-8 with a cold aqueous solution of sodium hydroxide or ammonium hydroxide.

    • Collect the precipitated solid, this compound N-oxide, by filtration. Wash the filter cake thoroughly with cold water and dry under vacuum.[7]

Step 3: Deoxygenation to this compound

  • Rationale: The final step removes the N-oxide to yield the target compound. Phosphorus trichloride (PCl₃) is an effective deoxygenating agent for this transformation.

  • Procedure:

    • Suspend the crude this compound N-oxide (1.0 eq.) in a suitable solvent such as chloroform or dichloromethane (5-10 volumes).

    • Cool the suspension to 0-5 °C and add phosphorus trichloride (PCl₃, 1.2-1.5 eq.) dropwise, maintaining the low temperature.

    • After addition, allow the reaction to warm to room temperature and then heat to a gentle reflux for 2-3 hours until the reaction is complete.

    • Cool the mixture and quench by slowly pouring it into a cold, saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with additional solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol or isopropanol) to afford this compound as a crystalline solid.

Scalability & Process Optimization
ParameterLab Scale (1-10 g)Pilot Scale (100 g - 1 kg)Rationale & Justification
Nitration Temp. 0-5 °C (Ice Bath)-5 to 5 °C (Jacketed Reactor with Chiller)Strict temperature control is critical to manage the exotherm and prevent runaway reactions or byproduct formation.
Reagent Addition Dropwise via FunnelControlled rate via Dosing PumpEnsures consistent, slow addition to manage heat evolution and maintain a safe temperature profile.
Mixing Magnetic Stir BarOverhead Mechanical StirrerEfficient mixing is vital for heat transfer and to prevent localized "hot spots" during the exothermic nitration.
Work-up Quench on Ice in BeakerSlow reverse-addition to chilled waterOn a large scale, adding the reaction mixture to a large volume of chilled water is safer and more controllable.
Purification Flash ChromatographyRecrystallizationRecrystallization is more economically viable and scalable for purification of solid products at a large scale.

Key Downstream Applications & Protocols

The synthetic utility of this compound is best demonstrated through its application in robust chemical transformations.

Application Workflow Diagram

G cluster_0 Key Reactions A This compound B Suzuki-Miyaura Coupling A->B R-B(OH)₂ Pd Catalyst, Base C Buchwald-Hartwig Amination A->C R₂NH Pd Catalyst, Base D S(N)Ar Reaction A->D Nu-H Base

Caption: Key synthetic transformations of this compound.

Protocol: Suzuki-Miyaura Cross-Coupling
  • Principle: A palladium-catalyzed reaction that forms a carbon-carbon bond between the C2 position of the pyridine and an organoboron compound.[8][9][10] This is a cornerstone of modern drug synthesis.

  • Materials:

    • This compound (1.0 eq.)

    • Aryl or heteroaryl boronic acid (1.2-1.5 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)

    • Solvent (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O)

  • Procedure:

    • To a reaction vessel, add this compound, the boronic acid, and the base.

    • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Add the solvent, followed by the palladium catalyst.

    • Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC/LCMS).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography or recrystallization.

Protocol: Buchwald-Hartwig Amination
  • Principle: A palladium-catalyzed reaction to form a carbon-nitrogen bond, allowing for the introduction of primary or secondary amines at the C2 position.

  • Materials:

    • This compound (1.0 eq.)

    • Amine (1.1-1.3 eq.)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Ligand (e.g., Xantphos or BINAP, 2-4 mol%)

    • Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq.)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.

    • Add the anhydrous solvent, followed by the amine and this compound.

    • Seal the vessel and heat to 90-110 °C with stirring.

    • Monitor the reaction for completion. Upon completion, cool the mixture.

    • Filter the cooled mixture through a pad of Celite®, washing with an organic solvent.

    • Concentrate the filtrate and purify the product by standard methods.

Safety & Handling

Working with nitration chemistry requires strict adherence to safety protocols.

  • Hazards:

    • Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a powerful oxidizing agent. Can cause severe burns.

    • Nitration Reaction: Highly exothermic. A runaway reaction can lead to over-pressurization and explosion.

    • This compound and its N-oxide: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton).

  • Engineering Controls: All operations, especially the nitration step, must be conducted in a certified chemical fume hood with efficient ventilation.[14][15] For larger scales, a walk-in hood and appropriate reactor shielding are necessary.

Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Nitration 1. Incomplete reaction. 2. Temperature too low. 3. Loss of product during work-up.1. Extend reaction time and monitor by HPLC. 2. After initial addition below 5°C, allow the reaction to slowly warm to room temperature. 3. Ensure pH for precipitation is optimal (7-8); perform multiple extractions if product has some aqueous solubility.
Formation of Byproducts 1. Nitration temperature was too high. 2. Incorrect stoichiometry of nitrating agent.1. Maintain strict temperature control (<5 °C) during addition. Improve cooling and reduce addition rate. 2. Use a slight excess (1.1-1.2 eq.) of nitric acid; a large excess can promote dinitration.
Incomplete Deoxygenation 1. Insufficient PCl₃. 2. Reaction time too short.1. Increase the equivalents of PCl₃ to 1.5 eq. 2. Increase reflux time and monitor by TLC/HPLC.
Low Yield in Suzuki Coupling 1. Inactive catalyst. 2. Poor quality boronic acid. 3. Insufficient base or improper solvent.1. Use fresh catalyst or a more active pre-catalyst/ligand system. Ensure the reaction is properly degassed. 2. Use high-purity boronic acid; some degrade on storage. 3. Ensure the base is anhydrous and finely powdered. Use a well-established solvent system.

References

  • Exploring the Synthesis Potential of this compound. (n.d.). Chemical Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

  • Optimizing Your Chemical Supply Chain with this compound. (2026, January 29). Chemical Sourcing. Retrieved from [Link]

  • Google Patents. (n.d.). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and....
  • ResearchGate. (2015, August 7). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). This compound N-oxide. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, January 19). Mechanism of Nitration: Electrophilic Substitution Reaction. Retrieved from [Link]

  • Pearson. (2024, June 28). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (2015, August 7). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

Sources

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Bromo-4-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Bromo-4-nitropyridine Derivatives in Modern Drug Discovery

This compound and its analogues are heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries.[1][2][3] Their unique electronic properties, stemming from the electron-withdrawing nitro group and the strategically placed bromine atom, render them versatile intermediates for the synthesis of a wide array of more complex molecules.[3] The pyridine core is a common motif in many biologically active compounds, and the ability to selectively functionalize it via reactions such as nucleophilic aromatic substitution makes these derivatives highly valuable building blocks for medicinal chemists.[4][5] This guide provides a detailed overview of the laboratory-scale synthesis of this compound, offering in-depth protocols, mechanistic insights, and practical advice for researchers and scientists in drug development.

Synthetic Strategy: A Multi-Step Approach from Pyridine N-Oxide

The most common and reliable laboratory-scale synthesis of this compound involves a multi-step sequence commencing from pyridine N-oxide. This strategy ensures high regioselectivity and good overall yields. The key transformations include the nitration of pyridine N-oxide, followed by the reduction of the N-oxide, and finally, a Sandmeyer reaction to introduce the bromine atom.

Synthetic_Pathway Pyridine_N_Oxide Pyridine N-Oxide Nitration Nitration (HNO3, H2SO4) Pyridine_N_Oxide->Nitration Four_Nitropyridine_N_Oxide 4-Nitropyridine N-Oxide Nitration->Four_Nitropyridine_N_Oxide Reduction_N_Oxide Reduction (e.g., PCl3) Four_Nitropyridine_N_Oxide->Reduction_N_Oxide Four_Nitropyridine 4-Nitropyridine Reduction_N_Oxide->Four_Nitropyridine Reduction_Nitro Reduction (e.g., Fe/AcOH) Four_Nitropyridine->Reduction_Nitro Two_Amino_Four_Nitropyridine 2-Amino-4-nitropyridine Reduction_Nitro->Two_Amino_Four_Nitropyridine Sandmeyer Sandmeyer Reaction (HBr, NaNO2, CuBr) Two_Amino_Four_Nitropyridine->Sandmeyer Two_Bromo_Four_Nitropyridine This compound Sandmeyer->Two_Bromo_Four_Nitropyridine Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_substitution Substitution Amino_Nitropyridine 2-Amino-4-nitropyridine Diazonium_Salt Diazonium Salt Amino_Nitropyridine->Diazonium_Salt NaNO2, HBr Bromo_Nitropyridine This compound Diazonium_Salt->Bromo_Nitropyridine CuBr

Sources

Application Notes & Protocols: Strategic Functionalization of the Pyridine Ring in 2-Bromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Bromo-4-nitropyridine is a pivotal heterocyclic building block in modern organic synthesis, offering a versatile scaffold for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1] Its unique electronic and structural features—an electron-deficient pyridine ring, a strategically positioned leaving group (bromine), and a strong electron-withdrawing nitro group—render it highly susceptible to a variety of chemical transformations. This guide provides an in-depth exploration of the primary functionalization strategies for this reagent, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. We present field-proven protocols, mechanistic insights, and a comparative analysis of reaction parameters to empower researchers, scientists, and drug development professionals to effectively leverage this compound in their synthetic endeavors.

Introduction: The Chemical Versatility of this compound

The reactivity of this compound is dictated by two key features:

  • The C(2)-Br Bond: The carbon-bromine bond at the 2-position is the primary site for palladium-catalyzed cross-coupling reactions. The C-Br bond dissociation energy is lower than that of a C-Cl bond, facilitating the initial, often rate-determining, oxidative addition step in the catalytic cycle.[2]

  • Electron-Deficient Ring System: The electronegative nitrogen atom in the pyridine ring and the potent electron-withdrawing nitro group at the 4-position significantly lower the electron density of the aromatic system. This electronic pull strongly activates the ring for nucleophilic attack, particularly at the positions ortho (2-) and para (4-) to the nitrogen atom.[3][4] This activation stabilizes the key anionic intermediate (Meisenheimer complex) that forms during nucleophilic aromatic substitution (SNAr).[5]

This dual reactivity allows for a modular and strategic approach to molecular design, enabling the selective introduction of carbon-carbon, carbon-nitrogen, and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is a foundational tool for bond construction in modern synthesis.[2] The general mechanism for these transformations proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Palladium Cross-Coupling Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition + Ar-X Pd(II)_Complex Pd(II) Complex (Ar-Pd(II)-X)L₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation + R'-M Pd(II)_Intermediate Pd(II) Intermediate (Ar-Pd(II)-R')L₂ Transmetalation->Pd(II)_Intermediate - M-X Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Product Ar-R' Reductive_Elimination->Product

Figure 1: Generalized catalytic cycle for palladium cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a highly robust method for forming biaryl or vinyl-aryl structures by coupling an organoboron species with an aryl halide.[7] A critical component is the base, which activates the boronic acid to form a more nucleophilic boronate complex, thereby facilitating the transmetalation step.[8]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid or boronic ester (1.2–1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).

  • Solvent Addition & Degassing: Add the chosen degassed solvent system (e.g., 1,4-Dioxane/H₂O (4:1) or 50% aq. Isopropanol). The mixture should be thoroughly degassed by sparging with argon for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2 mol%)). If using a pre-catalyst that is not air-stable, this should be done in a glovebox.

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the specified temperature (typically 80–110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-nitropyridine.

Data Presentation: Comparative Reaction Systems

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical YieldsReference
Pd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol80Good to Excellent[9][10]
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90Moderate to Good[9]
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)KF (3)1,4-Dioxane110Good to Excellent[9][11]

Causality Behind Choices:

  • Catalyst/Ligand: Pd(PPh₃)₄ is a reliable, albeit sometimes less active, choice. For more challenging couplings, using a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃ or other biarylphosphines) can accelerate the oxidative addition and reductive elimination steps.[11]

  • Base: The choice of base is crucial. K₃PO₄ is stronger than carbonates and often gives better results for less reactive boronic acids. The solubility of the base and its boronate salt intermediate can significantly influence reaction rates.[8]

  • Solvent: A mixture of an organic solvent and water is common, as it helps to dissolve both the organic and inorganic reagents.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for coupling amines with aryl halides.[12] The reaction's success hinges on the use of palladium catalysts paired with bulky, electron-rich phosphine ligands, which are essential for facilitating the final C-N bond-forming reductive elimination step.[13] A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[14]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Inert Atmosphere Setup: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5–2.5 equiv.) to a dry Schlenk flask inside a glovebox or under a strong counterflow of argon.

  • Reagent Addition: Add this compound (1.0 equiv.) and the primary or secondary amine (1.2–1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction: Seal the vessel and heat the mixture to 80–110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the 2-amino-4-nitropyridine product.[15]

Data Presentation: Catalyst & Ligand Selection

Catalyst SystemAmine SubstrateBaseKey FeaturesReference
Pd₂(dba)₃ / (±)-BINAPPrimary & Secondary AminesNaOtBuFirst-generation bidentate ligand, reliable for many substrates.[12][15]
Pd(OAc)₂ / XPhosPrimary & Secondary Amines, AmidesCs₂CO₃, K₃PO₄Highly active, sterically hindered ligand; allows for milder conditions.[16]
Pd(OAc)₂ / dpppVolatile AminesNaOtBuEffective for low-boiling-point amines in sealed tubes.[17]

Causality Behind Choices:

  • Ligand: The steric bulk and electron-donating ability of the phosphine ligand are paramount. Bulky ligands like BINAP or XPhos promote the formation of a three-coordinate palladium-amido intermediate, which undergoes reductive elimination more rapidly.[12]

  • Base: Strong bases like sodium t-butoxide are required to deprotonate the amine within the catalytic cycle. However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often in conjunction with more active, modern ligands.[14] The nitro group on the substrate is incompatible with very strong bases like KOtBu under some conditions.[14]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to aryl alkynes by reacting terminal alkynes with aryl halides. The reaction is unique in its use of a dual catalytic system, employing both palladium and a copper(I) co-catalyst.[18][19]

Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) OA Oxidative Addition Pd(0)->OA + ArX Pd(II) Pd(II) OA->Pd(II) ArPd(II)X TM Transmetalation Pd(II)->TM + Cu-C≡CR' Pd(II)_Alkyne Pd(II)_Alkyne TM->Pd(II)_Alkyne ArPd(II)C≡CR' RE Reductive Elimination Pd(II)_Alkyne->RE - CuX RE->Pd(0) Product Product Ar-C≡C-R' RE->Product Alkyne Terminal Alkyne R'-C≡CH Deprotonation Deprotonation Alkyne->Deprotonation + Base Acetylide Acetylide Deprotonation->Acetylide R'-C≡C⁻ Cu_Acetylide Copper Acetylide R'-C≡C-Cu Acetylide->Cu_Acetylide + Cu(I)X Cu_Acetylide->TM

Sources

Troubleshooting & Optimization

Executive Summary: The "Ambident Electrophile" Challenge

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-4-nitropyridine Reaction Optimization

Current Status: Operational Topic: Yield Improvement & Troubleshooting for this compound (CAS: 6945-67-1) Audience: Medicinal Chemists, Process Chemists

This compound is a deceptive scaffold. It possesses two electrophilic sites activated by the electron-deficient pyridine nitrogen: the C2-Bromine and the C4-Nitro group.

  • The Trap: In classical Nucleophilic Aromatic Substitution (SNAr), the nitro group at C4 is often a better leaving group than the bromine at C2, leading to unintended regioselectivity.

  • The Opportunity: The C2-Br bond is highly activated for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), provided the catalyst system can withstand the electron-deficient nature of the ring.

This guide provides field-proven protocols to navigate these competing reactivities.

Module 1: Synthesis & Purification of the Scaffold

Problem: Commercial batches often contain this compound N-oxide impurities or isomer mixtures (2-bromo-5-nitropyridine), drastically affecting downstream yields.

Workflow: In-House Purification & Synthesis Validation

SynthesisPath Start 2-Bromopyridine Step1 N-Oxidation (H2O2/TFAA or mCPBA) Start->Step1 Inter1 2-Bromopyridine N-oxide Step1->Inter1 Step2 Nitration (HNO3/H2SO4, 100°C) Inter1->Step2 Inter2 2-Bromo-4-nitro pyridine N-oxide Step2->Inter2 Step3 Deoxygenation (PCl3 or Fe/AcOH) Inter2->Step3 End This compound (Target) Step3->End

Figure 1: Standard synthetic route. Note that direct nitration of 2-bromopyridine (without N-oxide) yields the 5-nitro isomer, not the 4-nitro.

Troubleshooting Table: Synthesis Issues
SymptomProbable CauseCorrective Action
Low Yield in Nitration Temperature too low; N-oxide not fully protonated.Ensure H2SO4 is concentrated (>98%). Maintain 90–100°C. The N-oxide ring is deactivated; it requires harsh conditions compared to benzene.
Explosion/Exotherm Runaway nitration.Safety Critical: Add HNO3dropwise to the H2SO4 solution of the substrate. Never add substrate to premixed acid at high temp.
Product is Yellow Oil (Impure) Presence of N-oxide or 5-nitro isomer.Recrystallize from Ethanol/Water (9:1) . Pure this compound should be a crystalline solid (mp ~68-70°C).
Incomplete Deoxygenation PCl3 hydrolysis.Use freshly distilled PCl3 or switch to mild reduction conditions (Fe powder in Acetic Acid) if PCl3 fails, though Fe may reduce the nitro group if not monitored.

Module 2: Nucleophilic Aromatic Substitution (S_NAr)

Core Issue: Regioselectivity. Users often attempt to displace the Bromine (C2) with a nucleophile but inadvertently displace the Nitro group (C4).

Q: Why did my nucleophile displace the Nitro group instead of the Bromine? A: In 4-nitropyridines, the NO2 group is an excellent leaving group (denitration). The Meisenheimer complex formed by attack at C4 is stabilized by the para-nitrogen.

  • Rule of Thumb: Hard nucleophiles (Alkoxides, Amines) often attack C4 (displacing NO2). Soft nucleophiles (Thiols) may attack C2 (displacing Br), but mixtures are common.

Protocol: Forcing SNAr at C2 (Displacing Br) To displace Br while keeping NO2, you must destabilize the C4 transition state or use steric control. However, this is chemically difficult.

  • Alternative Strategy: If you need a C2-substituted 4-nitropyridine, perform the SNAr on 2,4-dibromopyridine first (C2 is more reactive than C4 in di-halo systems due to inductive effects of Nitrogen), then introduce the nitro group or oxidize a C4-precursor.

Protocol: SNAr at C4 (Displacing NO2) This is the standard reactivity pattern.

  • Solvent: DMF or DMSO (polar aprotic accelerates SNAr).

  • Base: K2CO3 (2.0 equiv).

  • Temp: 0°C to RT. (High heat causes decomposition).

  • Yield Tip: The displaced nitrite ion (NO2⁻) can act as a nucleophile and attack the product. Add a nitrite scavenger (like sulfamic acid) if yields stall.

Module 3: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

Core Issue: The electron-deficient ring makes the oxidative addition of Pd(0) into the C-Br bond easy, but the resulting complex is prone to instability, and the boronic acid often undergoes protodeboronation before coupling.

Visualizing the Divergent Pathways

Reactivity Substrate This compound SNAr_Cond Nucleophile (Nu-) (S_NAr Conditions) Substrate->SNAr_Cond Strong Nu- Suzuki_Cond Pd(0), Aryl-B(OH)2 (Cross-Coupling) Substrate->Suzuki_Cond Catalyst Prod_C4 C4 Substitution (Displaces NO2) SNAr_Cond->Prod_C4 Major Product Prod_C2 C2 Substitution (Displaces Br) Suzuki_Cond->Prod_C2 Major Product

Figure 2: Divergent reactivity. SNAr favors C4 (Nitro displacement), while Pd-catalysis targets C2 (Bromine).

Optimized Suzuki Coupling Protocol

Goal: Couple Aryl-Boronic Acid at C2 without affecting C4-NO2.

The "High-Yield" Recipe:

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%) or Pd2(dba)3 + XPhos.

    • Why: Bidentate ligands (dppf) or bulky phosphines (XPhos) stabilize the Pd-complex against the electron-poor pyridine.

  • Base: K3PO4 (3.0 equiv) or CsF (2.0 equiv).

    • Why: Avoid strong hydroxide bases (NaOH) which can hydrolyze the nitro group or cause SNAr side reactions. Anhydrous conditions (using CsF in Dioxane) prevent protodeboronation.

  • Solvent: 1,4-Dioxane (anhydrous).

  • Temperature: 80–90°C.[1]

Troubleshooting Guide: Suzuki Coupling

IssueDiagnosisSolution
Starting Material Remains Catalyst poisoning or inactive oxidative addition.Switch to Pd(OAc)2 / S-Phos . The S-Phos ligand is exceptionally good for electron-deficient chlor/bromo-pyridines.
Homocoupling of Boronic Acid Oxygen in system.[2]Degas solvents vigorously (sparge with Argon for 20 mins). Pd(II) requires reduction to Pd(0) to start the cycle; excess O2 consumes the active species.
Protodeboronation Boronic acid loses Boron before coupling.This is common with 2-pyridyl boronic acids or electron-poor partners. Switch to Boronic Esters (Pinacol) or add CuCl (10 mol%) as a co-catalyst (Liebeskind-Srogl variant).
Black Precipitate (Pd Black) Ligand dissociation.Your ligand is too weak. Add excess ligand (10 mol% PPh3 or XPhos) or lower the temperature and extend time.

Module 4: Reduction to 2-Bromo-4-aminopyridine

Often, the nitro group is a placeholder for an amine.

Q: Can I use hydrogenation (H2/Pd-C)? A: NO. Hydrogenation will likely debrominate the ring (cleave the C-Br bond) before or simultaneously reducing the nitro group.

Recommended Protocol: Iron-Mediated Reduction

  • Reagents: Iron Powder (5 equiv), NH4Cl (saturated aq), Ethanol.

  • Conditions: Reflux (80°C) for 2 hours.

  • Workup: Filter hot through Celite (to remove iron oxides).

  • Advantage: This method is chemoselective for -NO2 to -NH2 and preserves the C-Br bond .

References & Grounding

  • Synthesis of 2-Bromopyridine N-oxide: Organic Syntheses, Coll. Vol. 4, p.828 (1963).

  • Regioselectivity in Nitropyridines (SNAr): Journal of Organic Chemistry, "Nucleophilic substitution of 4-nitropyridine derivatives." Validates the displacement of NO2 over Halogens in specific contexts.

  • Suzuki Coupling on Electron-Deficient Pyridines: Billingsley, K., & Buchwald, S. L. (2007). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." J. Am. Chem. Soc.[3] 129, 3358.

  • Chemoselective Reduction (Fe/NH4Cl): Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction of nitro compounds." Tetrahedron Letters, 25(32). (Validates non-hydrogenation methods for halo-nitro compounds).

Disclaimer: This guide is for research purposes only. This compound is a skin irritant and potential mutagen. Always consult the SDS before handling.

Sources

Technical Support Center: Purification of 2-Bromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Bromo-4-nitropyridine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The purity of this compound is paramount for the success of subsequent synthetic steps, ensuring high yields and predictable reaction outcomes in the development of pharmaceuticals and agrochemicals.[1] This guide provides field-proven insights, troubleshooting advice, and detailed protocols to address the common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

A1: The choice of purification method is contingent on the nature and quantity of the impurities present. The most common and effective techniques are:

  • Aqueous Workup/Extraction: This is the essential first step to remove inorganic salts, acids, or bases from the crude reaction mixture.[2]

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product. A chloroform-ethyl alcohol mixture has been noted for the related N-oxide, suggesting that various solvent systems could be effective.[3]

  • Column Chromatography: This is the most powerful technique for separating the desired product from impurities with different polarities, such as unreacted starting materials or isomeric byproducts.[4]

Q2: What are the common impurities I should expect after synthesizing this compound?

A2: Impurities are typically process-related and can arise from incomplete reactions or side reactions.[5] Key impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 2-bromopyridine or 2-aminopyridine.[6][7]

  • Isomeric Byproducts: Nitration of substituted pyridines can sometimes yield a mixture of isomers, which may be challenging to separate due to similar polarities.[7]

  • Over-brominated or Polynitrated Species: Harsh reaction conditions can lead to the formation of products like dibromo- or dinitro-pyridines.[8]

  • Decomposition Products: this compound can be susceptible to degradation under harsh pH or high-temperature conditions, potentially forming dark, tarry substances.[7]

Q3: How do I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick check of purity and for optimizing solvent systems for column chromatography. A single spot under various solvent conditions is a good indicator of high purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value (approx. 144-148 °C for the related N-oxide) suggests high purity. Impurities typically broaden and depress the melting range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure and identify any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, often capable of detecting impurities at levels below 0.1%.[5]

Q4: What are the critical safety precautions for handling this compound and its N-oxide?

A4: this compound N-oxide is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] Avoid creating dust.[10] In case of accidental contact, wash skin thoroughly with soap and water and flush eyes with water for several minutes.[11]

Purification Workflow Overview

The following diagram outlines a general workflow for the purification of this compound, from the initial workup to the final pure compound.

G Crude Crude Reaction Mixture Workup Aqueous Workup (Extraction & Washing) Crude->Workup Crude_Solid Crude Solid Product Workup->Crude_Solid TLC Purity Check (TLC) Crude_Solid->TLC High_Purity High Purity? (Single Spot) TLC->High_Purity Recrystallization Recrystallization High_Purity->Recrystallization Yes Column Column Chromatography High_Purity->Column No (Multiple Spots) Pure_Product Pure this compound Recrystallization->Pure_Product Column->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q: My crude product after aqueous workup is a dark oil or tar, not the expected yellow solid. What should I do?

A: This is a common issue that can arise from several factors.

  • Causality: The presence of residual high-boiling solvents (e.g., DMF, DMSO), significant amounts of impurities, or product decomposition can prevent crystallization. Tarry products often result from overheating or harsh pH conditions during the reaction or workup.[7]

  • Solution Pathway:

    • Trituration: Try stirring the oil with a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often "crash out" the product as a solid.

    • Solvent Removal: Ensure all extraction solvents have been thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove traces of high-boiling solvents.

    • Purification by Chromatography: If trituration fails, the most reliable path forward is to purify the oil directly via column chromatography. The oil can be dissolved in a minimal amount of dichloromethane or the starting mobile phase and loaded onto the column.

Q: My recrystallization attempt resulted in a very low yield. How can I improve it?

A: Low recovery from recrystallization is typically a problem of solubility.

  • Causality: The most common reasons are using an excessive volume of the recrystallization solvent, cooling the solution too rapidly (which traps impurities and prevents full crystal growth), or selecting a solvent in which the product has high solubility even at low temperatures.

  • Solution Pathway:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Adding the solvent in small portions is key.

    • Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Rapid cooling leads to the formation of small, often impure, crystals and lower recovery.[12]

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure product.[12]

    • Solvent System Re-evaluation: If the yield remains low, your product may be too soluble in the chosen solvent. Perform small-scale solubility tests to find a solvent (or solvent pair) where the product is soluble when hot but sparingly soluble when cold.

Q: My TLC plate shows multiple spots after column chromatography. How can I resolve this?

A: Co-elution of impurities is a classic chromatographic challenge.

  • Causality: This occurs when the polarity of the product and an impurity are too similar for the chosen mobile phase to effectively separate them on the stationary phase.[7]

  • Solution Pathway:

    • Optimize the Mobile Phase: A shallower polarity gradient is needed. If you used a 20% Ethyl Acetate in Hexanes mixture, try starting with a lower percentage (e.g., 5-10%) and increasing the polarity very slowly. For closely eluting non-polar impurities, switching to a different solvent system like Dichloromethane/Hexanes may alter the selectivity and improve separation.[12]

    • Increase Column Resolution: Use a longer column or a stationary phase with a smaller particle size (higher-resolution silica gel). This increases the number of theoretical plates and enhances separation efficiency.[7]

    • Check for Decomposition: If you see streaking or new spots appearing in later fractions, your compound may be degrading on the silica gel. Consider deactivating the silica by pre-rinsing the column with your mobile phase containing 0.5-1% triethylamine, or switch to a neutral stationary phase like alumina.[12]

G Start TLC shows multiple spots after column Question1 Are spots well-separated but collection was poor? Start->Question1 Action1 Re-run column and collect smaller fractions Question1->Action1 Yes Question2 Are spots co-eluting (overlapping)? Question1->Question2 No End Achieve Pure Fractions Action1->End Action2 Optimize mobile phase: - Use shallower gradient - Try different solvent system (e.g., DCM/Hexanes) Question2->Action2 Yes Question3 Is there streaking or appearance of new spots? Question2->Question3 No Action2->End Action3 Compound may be decomposing. - Deactivate silica with Et3N - Use neutral alumina Action3->End

Caption: Troubleshooting decision tree for poor column chromatography results.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for material that is already >90% pure and needs final polishing to remove minor impurities.

1. Solvent Selection:

  • Perform small-scale solubility tests with solvents such as isopropanol, ethanol, ethyl acetate, and toluene, or mixtures like ethyl acetate/hexanes.

  • The ideal solvent will poorly dissolve the compound at room temperature but completely dissolve it at the solvent's boiling point.

2. Dissolution:

  • Place the crude this compound solid in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add the minimum volume of the chosen hot solvent incrementally until the solid just dissolves. Maintain the solution at or near its boiling point.

3. Decolorization (Optional):

  • If the solution is highly colored due to persistent impurities, add a small amount of activated carbon and boil for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the carbon.

4. Crystallization:

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once the solution has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[13]

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[12]

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This is the method of choice for separating complex mixtures with multiple components.[14]

Quantitative Data for Column Setup

ParameterGuidelineRationale
Adsorbent Mass 50-100 times the mass of the crude sampleProvides sufficient surface area for effective separation.
Column Diameter Select based on adsorbent mass (e.g., 40g silica for a 4cm ID column)A proper aspect ratio (height:diameter) improves separation efficiency.
Eluent for TLC Target an Rf value of ~0.25-0.35 for the desired compoundThis Rf value typically translates to an effective elution volume (k') in column chromatography.[4]

1. Column Packing (Slurry Method):

  • Plug the bottom of a glass column with a small piece of cotton or glass wool and add a thin layer of sand.[14]

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% Ethyl Acetate in Hexanes).

  • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed firmly, ensuring no air bubbles are trapped.[4] Add another thin layer of sand on top of the packed silica.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a strong solvent (like dichloromethane).

  • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method.

  • Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection:

  • Begin eluting the column with the least polar solvent mixture.

  • Gradually increase the polarity of the mobile phase according to the separation observed on TLC.

  • Collect fractions of a consistent volume and monitor their composition using TLC.

4. Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • CN104402805A - 2-bromopyridine synthesis method - Google Patents.
  • CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and its derivative - Google Patents.
  • 2-bromopyridine - Organic Syntheses Procedure. Available at: [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. Available at: [Link]

  • CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents.
  • n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine - Organic Syntheses Procedure. Available at: [Link]

  • 2,3-diaminopyridine - Organic Syntheses Procedure. Available at: [Link]

  • (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate. Available at: [Link]

  • This compound N-oxide | C5H3BrN2O3 | CID 3904026 - PubChem. Available at: [Link]

  • 4 - SAFETY DATA SHEET. Available at: [Link]

  • Column chromatography. Available at: [Link]

  • How to run column chromatography. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 2-Bromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-bromo-4-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high-purity this compound through recrystallization. Here, we provide not just a protocol, but a deeper understanding of the principles at play, enabling you to troubleshoot and adapt the procedure to your specific experimental needs. Our goal is to empower you with the scientific rationale behind each step, ensuring a successful and reproducible purification process.

Understanding the Recrystallization of this compound

Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For this compound, a compound of significant interest in pharmaceutical and agrochemical synthesis, achieving high purity is paramount for downstream applications.[1]

The molecular structure of this compound, featuring a polar nitro group and a halogenated pyridine ring, suggests a degree of polarity that influences its solubility in various organic solvents. The key to a successful recrystallization is to select a solvent that readily dissolves the compound when hot but has limited solvating power when cold, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.

Recommended Solvents and Solubility Profile

While extensive quantitative solubility data for this compound is not widely published, we can infer a likely solubility profile based on its structural similarity to other bromo-nitro-aromatic compounds and general principles of solubility.[2]

Solubility Logic: The principle of "like dissolves like" is our primary guide. The presence of the polar nitro group and the nitrogen heterocycle suggests that moderately polar solvents will be effective.

Solvent Screening Results (Qualitative):

SolventChemical FormulaPolarityExpected Solubility (Hot)Expected Solubility (Cold)Rationale & Comments
Ethanol C₂H₅OHPolar ProticHighModerate to LowOften a good first choice for polar compounds. A mixed solvent system may be necessary to reduce cold solubility.
Isopropanol C₃H₈OPolar ProticHighLowSimilar to ethanol but can sometimes offer a better solubility differential.
Ethyl Acetate C₄H₈O₂Polar AproticHighModerateGood solvating power when hot, but its lower polarity compared to alcohols might be advantageous.
Acetone C₃H₆OPolar AproticHighModerateA strong solvent, may require a co-solvent to induce precipitation.
Chloroform CHCl₃Polar AproticHighHighLikely to be a good solvent, but may not be ideal for recrystallization on its own due to high solubility at cold temperatures. A co-solvent would be necessary.
Toluene C₇H₈NonpolarModerateVery LowMay be a suitable solvent, especially if impurities are highly polar.
Hexane C₆H₁₄NonpolarLowVery LowUnlikely to be a good primary solvent due to low solvating power for this polar molecule. Could be used as an anti-solvent.

Recommendation: Based on the above analysis, isopropanol or an ethanol/water mixture are excellent starting points for the recrystallization of this compound. A chloroform-ethanol mixed solvent system has also been noted for the recrystallization of the related this compound N-oxide and could be effective.[3]

Experimental Protocol: Recrystallization of this compound

This protocol provides a detailed, step-by-step methodology for the purification of this compound using isopropanol.

Safety First: this compound and its related compounds are irritants and may be harmful if swallowed or in contact with skin.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6]

Materials:
  • Crude this compound

  • Isopropanol (ACS grade or higher)

  • Erlenmeyer flasks (2)

  • Hotplate with stirring capability

  • Magnetic stir bar

  • Watch glass

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Step-by-Step Procedure:
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of isopropanol to the flask, just enough to create a slurry.

    • Gently heat the mixture on a hotplate with stirring. Add isopropanol portion-wise until the solid completely dissolves. The goal is to create a saturated solution at the boiling point of the solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound A Crude this compound B Dissolve in Minimum Hot Isopropanol A->B C Hot Filtration (if needed) B->C Remove Insoluble Impurities D Slow Cooling to Room Temperature B->D No Insoluble Impurities C->D E Cooling in Ice Bath D->E Maximize Crystal Yield F Vacuum Filtration E->F G Wash with Cold Isopropanol F->G Remove Soluble Impurities H Dry Under Vacuum G->H I Pure this compound Crystals H->I

Caption: A flowchart of the recrystallization process.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: No crystals are forming, even after cooling in an ice bath. What should I do?

A1: This is a common issue and typically points to one of two things:

  • Too much solvent: You may have added too much solvent during the dissolution step. To remedy this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated. Try inducing crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound if available.

Q2: An oil is forming instead of crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some solutions:

  • Reheat and add more solvent: Reheat the solution until the oil redissolves, then add a small amount of additional solvent to lower the saturation point. Allow it to cool more slowly.

  • Change the solvent system: If oiling persists, the chosen solvent may not be suitable. Try a different solvent or a mixed solvent system. For instance, if you are using ethanol, try adding a small amount of a less polar solvent like toluene.

Q3: The yield of my recrystallized product is very low. What could be the cause?

A3: Low yield can result from several factors:

  • Using too much solvent: As mentioned in Q1, excess solvent will retain more of your product in the solution.

  • Premature crystallization: If the solution cools too quickly during hot filtration, you will lose product in the filter paper. Ensure your filtration apparatus is pre-warmed.

  • Incomplete crystallization: Ensure you have allowed sufficient time for crystallization, including the final cooling in an ice bath.

  • Washing with warm solvent: Always wash the collected crystals with ice-cold solvent to minimize redissolving your product.

Q4: My purified product is still colored. How can I decolorize it?

A4: If your product has a persistent color, it may be due to highly colored impurities. You can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.

Q5: How do I know if my recrystallized product is pure?

A5: The purity of your recrystallized this compound can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Compare the melting point of your product to the literature value. Impurities will typically broaden and depress the melting point range. The melting point of this compound N-oxide is reported to be in the range of 144-148 °C.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Analysis: Techniques like NMR and IR spectroscopy can confirm the structure and purity of your compound.

Safety and Handling

Hazard Summary for this compound and Related Compounds:

  • Acute Toxicity: Toxic if swallowed.

  • Skin Irritation: Causes skin irritation.[4]

  • Eye Irritation: Causes serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Handling Precautions:

  • Always handle this compound in a chemical fume hood.[6]

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Avoid inhalation of dust and vapors.[5]

  • In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[5]

  • Dispose of waste according to institutional and local regulations.

References

  • Google Patents. (2006). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and....
  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 30, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved January 30, 2026, from [Link]

  • Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved January 30, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved January 30, 2026, from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved January 30, 2026, from [Link]

  • University of California, Davis. (n.d.). Solvent Physical Properties. [Link]

  • Vapourtec. (n.d.). Solvent Miscibility Table. [Link]

  • Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE. [Link]

  • Vapourtec. (n.d.). Vapourtec-Solvent-Miscibility-Table.pdf. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-4-nitropyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for optimizing cross-coupling reactions involving 2-bromo-4-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile but often challenging heterocyclic halide. This compound is a critical building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs)[1]. However, its electronic properties—specifically the electron-withdrawing nitro group and the coordinating pyridine nitrogen—can complicate standard cross-coupling protocols like the Suzuki-Miyaura reaction.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct Q&A format. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to diagnose and solve issues effectively.

Troubleshooting Guide: From Stalled Reactions to Optimal Yields

This section addresses specific experimental issues. Each answer provides a diagnosis of the potential cause and a structured, logical approach to resolving the problem.

Q1: My reaction is sluggish or has stalled with a significant amount of starting material remaining. Should I simply increase the catalyst loading?

A1: Not necessarily. While increasing the catalyst amount can sometimes force a sluggish reaction to completion, it is often a suboptimal solution that can increase costs and complicate purification. A stalled reaction is typically a symptom of an underlying issue, most commonly catalyst deactivation or suboptimal reaction conditions.

The first step is to diagnose the root cause rather than treating the symptom. Palladium-catalyzed cross-coupling reactions, especially with heteroaromatic substrates, are sensitive to multiple parameters[2][3].

Causality Explained:

  • Catalyst Decomposition: The active Pd(0) species can be unstable, especially at elevated temperatures, leading to the formation of inactive palladium black[4]. This is a common issue with electron-deficient heteroaryl halides.

  • Slow Oxidative Addition: The C-Br bond at the 2-position of the pyridine ring is influenced by the adjacent nitrogen atom, which can sometimes slow the initial oxidative addition step, a key phase in the catalytic cycle[5].

  • Inadequate Ligand Performance: The chosen phosphine ligand may not provide sufficient steric bulk or electron-donating character to stabilize the palladium center throughout the catalytic cycle, leading to decomposition or slow turnover[6][7].

  • Base or Solvent Mismatch: The choice and concentration of the base are critical for activating the boronic acid in the transmetalation step[8]. The solvent system must also adequately dissolve all components, including the inorganic base, which is why aqueous co-solvents are frequently used[4][9].

Systematic Troubleshooting Protocol:
  • Verify Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst[9]. Ensure your reaction setup is rigorously degassed. The most reliable method is to evacuate the vessel and backfill with an inert gas (Argon or Nitrogen), repeating this cycle three times[10]. Merely purging the vessel is also an option[10].

  • Assess Reagent Purity: Ensure the this compound starting material is pure (typically >99%)[1]. Impurities can sometimes poison the catalyst. Solvents should be anhydrous (if required) and peroxide-free, especially ethers like THF or dioxane[4].

  • Re-evaluate the Ligand: For challenging substrates, standard ligands like PPh₃ may be insufficient. Consider more robust, electron-rich, and sterically bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to form more stable palladium complexes[5][8].

  • Optimize Temperature: If the reaction is sluggish at a standard temperature (e.g., 80 °C), a cautious increase may improve the rate. However, be aware that excessive heat can accelerate catalyst decomposition[11]. A screening of temperatures (e.g., 70 °C, 90 °C, 110 °C) is advisable.

  • Consider a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, using a well-defined Pd pre-catalyst can lead to more consistent and reliable results by simplifying catalyst activation[12][13].

Only after exploring these parameters should you consider adjusting the catalyst loading. If the reaction remains sluggish, a modest increase from 1-2 mol% to 3-5 mol% can be tested.

Q2: I'm observing significant formation of palladium black early in the reaction. What does this indicate, and how can I prevent it?

A2: The formation of palladium black is a visual indicator of catalyst decomposition, where the soluble, active Pd(0) catalyst agglomerates into insoluble, inactive palladium metal. This is a primary cause of reaction failure.

Causality Explained:

When the palladium catalyst is not sufficiently stabilized by its supporting ligands, it will be reduced and precipitate out of solution. This is often triggered by high temperatures, the presence of oxygen, or a ligand-to-palladium ratio that is too low.

Workflow for Preventing Catalyst Decomposition:

Caption: Decision tree for troubleshooting palladium black formation.

Experimental Protocol to Mitigate Decomposition:
  • Setup: To a reaction vessel, add this compound (1.0 eq), the boronic acid partner (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2-3 eq).

  • Inerting: Seal the vessel and perform three cycles of evacuation and backfilling with Argon[10].

  • Solvent Addition: Add degassed solvent(s) via syringe. A mixture of an organic solvent (like dioxane or DMF) with water is common to help dissolve the inorganic base[9][14].

  • Catalyst Addition: It is best practice to add the palladium source and ligand after degassing the main mixture[4]. If using a solid pre-catalyst, add it quickly under a positive flow of inert gas.

  • Ligand Ratio: If generating the catalyst in situ (e.g., from Pd(OAc)₂ and a phosphine ligand), ensure a Ligand:Pd ratio of at least 2:1. A slight excess of ligand can help prevent palladium agglomeration[3].

  • Heating: Begin stirring and heat the reaction to the target temperature. If blackening occurs, repeat the experiment at a 10-20 °C lower temperature.

Q3: My yield is low due to significant side products like boronic acid homocoupling or dehalogenation. How can catalyst loading influence this?

A3: Side reactions are often in kinetic competition with the desired cross-coupling pathway. While catalyst loading is a factor, the issue is more intricately linked to the entire catalytic system, including the choice of base, solvent, and ligand.

Causality Explained:

  • Homocoupling: The coupling of two boronic acid molecules is often catalyzed by Pd(II) species in the presence of oxygen[9]. If the initial reduction of your Pd(II) precatalyst to active Pd(0) is inefficient, or if oxygen is present, homocoupling can become a major side reaction.

  • Dehalogenation/Protodeboronation: These side reactions occur when the organopalladium intermediate or the boronic acid reacts with a proton source (often water or amine bases) instead of undergoing the desired coupling steps[11]. This is a particular risk with electron-rich or certain heteroaromatic boronic acids[11].

Optimization Strategy to Minimize Side Products:

The key is to promote the rate of the desired catalytic cycle over the side reactions.

  • Base Selection: Stronger bases can sometimes accelerate unwanted pathways. If using a strong base like NaOH or an alkoxide, consider switching to a milder carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base[4][14]. Anhydrous conditions with K₃PO₄ can be effective at minimizing protodeboronation[11][14].

  • Solvent System: While water is often necessary, excessive amounts can promote protodeboronation[11]. Optimize the organic solvent to water ratio (e.g., screen from 10:1 to 4:1).

  • Catalyst Loading & Ligand Ratio: A very low catalyst loading might result in a slow reaction, giving more time for side reactions like protodeboronation to occur. Conversely, a very high loading doesn't guarantee selectivity. The focus should be on creating a highly active and stable catalyst. Using a higher ligand-to-metal ratio can sometimes suppress side reactions by ensuring the palladium center remains coordinated and selective[3].

Example Screening Table for Optimization:
EntryCatalyst Loading (mol%)Base (3 eq)Solvent (Ratio)Temperature (°C)Desired Product (%)Homocoupling (%)
12.0K₂CO₃Dioxane/H₂O (4:1)905520
21.0 K₂CO₃Dioxane/H₂O (4:1)905222
32.0K₃PO₄ Dioxane/H₂O (10:1)90758
42.0K₃PO₄DMF /H₂O (10:1)90825
50.75 K₃PO₄DMF/H₂O (10:1)70 92<2

This table illustrates how systematically changing parameters, including a reduction in catalyst loading once other conditions are optimized, can lead to significantly improved selectivity and yield[15].

Frequently Asked Questions (FAQs)

FAQ 1: What is a typical starting catalyst loading for a Suzuki coupling with this compound?

For challenging heteroaryl halides, a good starting point for catalyst loading is typically between 0.5 mol% and 2.0 mol% of the palladium source[15]. Extremely low loadings (e.g., <0.1 mol%) are achievable but usually require highly active, specialized catalyst systems and extensive optimization[16].

FAQ 2: Which palladium sources and ligands are recommended for this substrate?

  • Palladium Sources: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. However, for consistency, using air-stable pre-catalysts like SPhos Pd G3 or XPhos Pd G3 is highly recommended as they simplify the reaction setup and reliably generate the active catalyst[13].

  • Ligands: Bulky, electron-rich biaryl phosphine ligands are often the top performers for difficult couplings. Good candidates for initial screening include SPhos, XPhos, and RuPhos . For some systems, N-heterocyclic carbene (NHC) ligands can also offer high stability and activity[8].

FAQ 3: How does reaction setup and inertness impact catalyst performance and required loading?

Proper inerting technique is paramount for catalyst longevity and obtaining consistent results[10]. Oxygen degrades the active Pd(0) catalyst, leading to higher required loadings and failed reactions.

  • Best Practice: Use a Schlenk line or a glovebox to set up reactions[4][12].

  • Good Practice: If a Schlenk line is unavailable, use a vessel with a septum. Add solid reagents, seal, then cycle between vacuum and an inert gas (from a balloon or line) three times before adding degassed solvents and liquid reagents via syringe[10]. Adding the catalyst last to the degassed mixture is a simple way to improve its survival[4].

G cluster_prep Reaction Preparation cluster_reagents Reagent Addition cluster_reaction Reaction Execution A Add Solids: This compound Boronic Acid Base B Seal Vessel A->B C Degas System: 3x Vacuum/Inert Gas Cycles B->C D Add Degassed Solvents (e.g., Dioxane/Water) C->D E Add Catalyst/Ligand (under inert atmosphere) D->E F Heat to Optimized Temperature with Stirring E->F G Monitor by TLC/LCMS F->G

Caption: Recommended workflow for setting up a robust cross-coupling reaction.

References

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). YouTube. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022-12-27). MDPI. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016-10-18). PMC - NIH. [Link]

  • What is the proper way to set up a suzuki coupling? (2020-12-27). Reddit. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2019-12-16). NIH. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Influence of Catalyst Loading on the Suzuki Coupling Reaction. ResearchGate. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Optimization of solvents and bases in Suzuki-Miyaura cross-coupling. ResearchGate. [Link]

  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. ACS Publications. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016-08-16). PMC - NIH. [Link]

  • Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. (2016-01-28). RSC Publishing. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2010-09-01). NIH. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023-06-20). RSC Publishing. [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. (2025-08-05). ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022-07-10). ACS Publications. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999-10-01). Journal of the American Chemical Society. [Link]

  • (PDF) Ligand electronic influence in Pd-catalyzed C-C coupling processes. (2017-03-02). ResearchGate. [Link]

  • The Suzuki Reaction. Chem 115 Myers. [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024-02-23). Reddit. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013-10-03). Chemical Society Reviews (RSC Publishing). [Link]

  • Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. (2019-12-15). Arkivoc. [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026-01-07). Oreate AI Blog. [Link]

Sources

Technical Support Center: Analytical Monitoring of 2-Bromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Monitoring Support Hub. Ticket Subject: Analytical Method Development for 2-Bromo-4-nitropyridine (CAS: 6945-67-1) Assigned Specialist: Senior Application Scientist

Executive Summary

This compound is a highly electron-deficient scaffold used primarily as an intermediate in nucleophilic aromatic substitution (


) reactions.[1] Unlike simple pyridine, the presence of strong electron-withdrawing groups (EWGs)—Bromine at C2 and Nitro at C4—significantly lowers the basicity of the ring nitrogen (

).

This unique electronic structure alters standard analytical protocols:

  • TLC: While less prone to "streaking" than alkyl-pyridines, silica interactions still occur.[1]

  • HPLC: The molecule behaves largely as a neutral species under standard acidic reverse-phase conditions.[1]

  • Reactivity: The C2 and C4 positions are competing electrophilic sites, requiring precise monitoring to distinguish regioisomers.[1]

Module 1: TLC Troubleshooting & Protocol

Common User Issues (FAQ)

Q: My spots are streaking on the silica plate. I thought this only happened with basic amines? A: While this compound is weakly basic, the silica surface (acidic silanols) can still interact with the pyridine nitrogen or the nitro group dipole.

  • The Fix: Pre-treat your TLC plate or modify the mobile phase. Add 1% Triethylamine (TEA) or 1%

    
      to your solvent system.[1] This neutralizes the active sites on the silica.
    

Q: The compound isn't fluorescing strongly under UV.[1] How do I visualize it? A: The nitro group (


) can sometimes quench fluorescence, but the conjugated pyridine ring usually absorbs strongly at 254 nm.
  • Primary Detection: UV absorption at 254 nm (appears as a dark spot on

    
     indicator plates).[1]
    
  • Secondary Stain: Iodine Chamber .[1][2] The electron-deficient ring interacts with iodine vapors to form a brown complex.

  • Avoid: Ninhydrin (reacts with primary amines, not pyridines) or Dragendorff’s (sensitivity is lower for highly electron-deficient pyridines).[1]

Standardized TLC Protocol
ParameterRecommendation
Stationary Phase Silica Gel

(Aluminum or Glass backed)
Mobile Phase A (Non-Polar) Hexanes or Heptane
Mobile Phase B (Polar) Ethyl Acetate (EtOAc)
Standard Mix 20% - 40% EtOAc in Hexanes
Rf Target 0.3 – 0.5
Troubleshooting Workflow (Visualization)

TLC_Troubleshooting Start Start: Spotting TLC CheckUV Check UV (254 nm) Start->CheckUV SpotVisible Spot Visible? CheckUV->SpotVisible Streak Is Spot Streaking? SpotVisible->Streak Yes NoSpot Problem: No Spot SpotVisible->NoSpot No Good Proceed to Rf Calculation Streak->Good No FixStreak Action: Add 1% TEA to eluent OR Pre-wash plate with NH3 Streak->FixStreak Yes FixConc Action: Increase Concentration (Compound is UV active) NoSpot->FixConc FixStain Action: Use Iodine Stain (Confirm presence) NoSpot->FixStain FixConc->CheckUV FixStreak->CheckUV Re-run

Figure 1: Decision tree for troubleshooting TLC visualization and spot morphology issues.

Module 2: HPLC Method Development

Critical Technical Insight: pH Control

Because the


 of this compound is extremely low (estimated < 1.0 due to -I/-M effects of Br and 

), it will remain in its neutral form at standard HPLC pH levels (pH 2–7).[1]
  • Implication: You do not need high pH buffers to suppress ionization.[1] Standard acidic mobile phases are sufficient and preferred to prevent column damage.[1]

Recommended HPLC Conditions
ParameterSpecificationReasoning
Column C18 (ODS) End-capped,

or

End-capping reduces silanol activity that causes tailing.[1]
Mobile Phase A Water + 0.1% Formic Acid (or TFA)Acidic modifier ensures any trace basic impurities are protonated or the analyte remains neutral.[1]
Mobile Phase B Acetonitrile (MeCN) + 0.1% AcidMeCN provides lower backpressure and sharper peaks for aromatics than Methanol.[1]
Gradient 5% B to 95% B over 10-15 minThe compound is moderately non-polar (

). It will elute in the middle of the gradient.
Detection UV 254 nm (Primary), 280 nmThe nitro-pyridine chromophore is strong at 254 nm.
Flow Rate 1.0 mL/min (Standard Analytical)Adjust based on column diameter.
HPLC Method Logic Flow

HPLC_Method Input Sample: this compound ColSelect Column: C18 (End-capped) Input->ColSelect MobilePhase Mobile Phase: H2O/MeCN + 0.1% Formic Acid ColSelect->MobilePhase Run Run Gradient (5-95% B) MobilePhase->Run Decision Peak Shape? Run->Decision Good Valid Method Decision->Good Sharp Tailing Issue: Tailing Decision->Tailing Asymmetry > 1.2 Split Issue: Split Peak Decision->Split Doublet FixTail Fix: Increase Buffer Conc. (Use 10mM Ammonium Formate) Tailing->FixTail FixSplit Fix: Check Solvent Strength (Dissolve sample in Mobile Phase A) Split->FixSplit FixTail->Run FixSplit->Run

Figure 2: Logic flow for optimizing HPLC peak shape for nitropyridines.

Module 3: Reaction Monitoring Context ( )

The "Ghost Peak" Phenomenon (Regioselectivity)

When reacting this compound with nucleophiles (e.g., amines), you are performing a Nucleophilic Aromatic Substitution (


).

Critical Warning: You may observe three peaks instead of the expected two (SM and Product).

  • Starting Material (SM): this compound.[1][3][4][5]

  • Product A (C2 Substitution): Displacement of Bromine (Common).

  • Product B (C4 Substitution): Displacement of Nitro group (Less common, but possible with specific nucleophiles).[1]

  • Nitro-Migration Product: In rare cases involving specific amines and solvents, a rearrangement can occur where the nitro group migrates to the C3 position [1].[1][6]

Monitoring Strategy:

  • Retention Time (

    
    ):  The bromo-substituted product usually becomes more polar (elutes earlier) if the nucleophile is an amine.
    
  • Co-Injection: Always co-inject the reaction mixture with pure Starting Material to confirm conversion.[1]

References

  • Jia, R. et al. (2005).[1] Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-Group Migration. Heterocycles.

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1]

  • Agilent Technologies. (2011).[1][7] Separation of pyridine and other amines. Application Note.

  • Thermo Fisher Scientific. (2016).[1] Simultaneous Determination of Aromatic Amines and Pyridines. Application Note 111.

Sources

Technical Support Center: 2-Bromo-4-nitropyridine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide Ticket ID: SUZ-PYR-NO2-001 Audience: Medicinal Chemists, Process Chemists

Core Directive: The "Nitro-Pyridine Paradox"

Welcome to the technical support hub for electron-deficient heterocycles. You are likely here because your coupling of 2-Bromo-4-nitropyridine is failing.

This substrate presents a unique "paradox" in palladium catalysis:

  • High Reactivity (Oxidative Addition): The electron-withdrawing nitro group (-NO₂) at C4 and the pyridine nitrogen make the C2-Br bond extremely weak. Oxidative addition of Pd(0) is fast.

  • High Instability (S_NAr Competition): That same electron deficiency activates the C2 position toward Nucleophilic Aromatic Substitution (S_NAr). Standard Suzuki bases (OH⁻, OMe⁻, CO₃²⁻) often attack the ring instead of participating in the catalytic cycle, leading to hydrolysis (pyridones) or etherification.

The Golden Rule: Success with this substrate requires suppressing the S_NAr pathway while maintaining enough basicity to activate the boronic acid for transmetallation.

Diagnostic Workflow (Triage)

Before adjusting conditions, identify your failure mode using the decision tree below.

TroubleshootingTree Start Analyze Crude LCMS/NMR SM_Left Is Starting Material (SM) Consumed? Start->SM_Left SM_Yes Yes: SM Consumed SM_Left->SM_Yes SM_No No: SM Remains SM_Left->SM_No Prod_Check Is Desired Product Formed? SM_Yes->Prod_Check Cat_Dead Catalyst Deactivation (Poisoning by Pyridine N) SM_No->Cat_Dead Prod_Yes Yes, but Low Yield Prod_Check->Prod_Yes Prod_No No: Wrong Mass Prod_Check->Prod_No Mass_Check Identify Impurity Mass Prod_No->Mass_Check Imp_Hyd Mass = SM - Br + OH (Pyridone Formation) Mass_Check->Imp_Hyd S_NAr (Hydrolysis) Imp_Alk Mass = SM - Br + OR (Solvent Attack) Mass_Check->Imp_Alk S_NAr (Alkoxylation) Imp_Homo Mass = Boronic Acid Dimer (Homocoupling) Mass_Check->Imp_Homo Oxidation

Figure 1: Diagnostic logic for identifying the root cause of reaction failure.

Troubleshooting Q&A: Field-Proven Solutions

Issue 1: "I see full conversion of the bromide, but I'm isolating 4-nitropyridin-2(1H)-one (the hydrolysis product)."

Diagnosis: Competitive S_NAr. The base you are using (likely aqueous carbonate or hydroxide) is acting as a nucleophile. It attacks the C2 position faster than the Palladium catalyst can perform oxidative addition/transmetallation.

Solution: Switch to Anhydrous Conditions .

  • Base: Replace

    
     with anhydrous 
    
    
    
    (finely ground) or CsF . Cesium Fluoride is particularly effective for electron-deficient systems as it activates the boronic acid via the "fluoride pathway" without being a strong nucleophile toward the pyridine ring [1].
  • Solvent: Use anhydrous 1,4-Dioxane or Toluene. Avoid water entirely.

  • Additives: Add 4Å molecular sieves to the reaction vessel to scavenge trace moisture.

Issue 2: "The reaction stalls at 40-50% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Poisoning (The "Pyridine Trap"). The pyridine nitrogen is a good ligand. It binds to the Pd(II) center, forming a stable "off-cycle" resting state (Pd-N coordination) that prevents the catalytic cycle from continuing. This is exacerbated by the electron-withdrawing nitro group, which paradoxically makes the pyridine nitrogen less basic but the ring more pi-acidic, affecting coordination dynamics.

Solution: Use Bulky, Electron-Rich Ligands . Switch to Buchwald ligands like XPhos or SPhos .

  • Why? These ligands are extremely bulky. They sterically crowd the Pd center, physically preventing the pyridine nitrogen from coordinating to the metal, while still allowing the oxidative addition of the C-Br bond [2].

  • Protocol: Use a pre-formed catalyst like XPhos Pd G2 or Pd(dppf)Cl2 rather than mixing Pd(OAc)2 + Ligand in situ, to ensure active species formation.

Issue 3: "I see a side product corresponding to the reduction of the Nitro group (-NH2)."

Diagnosis: Transfer Hydrogenation. If you are using alcoholic solvents (Ethanol, Isopropanol) or formate bases, the Pd catalyst can mediate the reduction of the -NO₂ group to -NH₂ using the solvent as a hydride source.

Solution: Solvent Selection.

  • Strictly Avoid: Primary and secondary alcohols (MeOH, EtOH, iPrOH).

  • Use: Aprotic polar solvents like DME (Dimethoxyethane), DMF, or Dioxane.

Issue 4: "My boronic acid is consumed, but the bromide remains untouched."

Diagnosis: Protodeboronation. If your coupling partner is a heteroaryl boronic acid (e.g., a furan or thiophene boronic acid), it may be unstable under basic conditions. It hydrolyzes (loses the B(OH)2 group) faster than it couples.

Solution: The "Slow Addition" Protocol.

  • Do not add all the boronic acid at the start.

  • Add the boronic acid (dissolved in solvent) via syringe pump over 1-2 hours. This keeps the concentration of the unstable species low, forcing it to react with the Pd-intermediate immediately upon entering the solution.

  • Alternatively, switch to a MIDA boronate or Potassium Trifluoroborate (BF3K) salt, which releases the active boronic acid slowly [3].

Optimized Protocol (The "Golden Standard")

This protocol is designed to minimize S_NAr and maximize coupling efficiency for this compound.

Reagents & Stoichiometry
ComponentReagentEquiv.[1][2][3]Role
Substrate This compound1.0Electrophile
Coupling Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst Pd(dppf)Cl₂·DCM or XPhos Pd G2 0.03 - 0.05Catalyst (Bulky/Bidentate)
Base Anhydrous K₃PO₄ (finely ground)2.0 - 3.0Activator (Non-nucleophilic)
Solvent 1,4-Dioxane (Anhydrous)0.1 MSolvent
Step-by-Step Methodology
  • Preparation: Dry a reaction vial and a stir bar in an oven (120°C) for 1 hour. Cool under a stream of Nitrogen/Argon.

  • Solids: Charge the vial with:

    • This compound (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • Anhydrous K₃PO₄ (2.0 equiv)

    • Catalyst (3-5 mol%)

  • Degassing: Cap the vial with a septum. Evacuate (vacuum) and backfill with Argon 3 times. Crucial: Oxygen promotes homocoupling and catalyst death.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Place in a pre-heated block at 90°C . Stir vigorously (800+ rpm).

    • Note: Do not exceed 100°C to avoid thermal decomposition of the nitro-pyridine.

  • Monitoring: Check LCMS at 1 hour.

    • If S_NAr is observed: Lower Temp to 70°C and switch base to CsF.

    • If conversion is slow: Add 10% volume of degassed water (only if anhydrous fails, as water accelerates transmetallation but risks S_NAr).

Mechanistic Visualization

The following diagram illustrates the competition between the desired Catalytic Cycle and the unwanted S_NAr pathway.

ReactionPathways cluster_legend Pathway Key SM This compound OA_Complex Oxidative Addition Complex (Ar-Pd-Br) SM->OA_Complex Fast OA SNAr_TS Meisenheimer Complex (Transition State) SM->SNAr_TS Attack by Base Pd0 Pd(0) Catalyst Pd0->OA_Complex + TransMet Transmetallation OA_Complex->TransMet + Ar-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Product Coupled Product (2-Aryl-4-nitropyridine) RedElim->Product Base Base (Nu-) Base->SNAr_TS Byproduct Hydrolysis/Ether Byproduct SNAr_TS->Byproduct Loss of Br- key1 Green = Desired Suzuki Cycle key2 Red = Unwanted SNAr Competition

Figure 2: Mechanistic competition. The Nitro group activates the ring for both Oxidative Addition (Green) and Nucleophilic Attack (Red).

References

  • Wright, S. W., et al. (1994). "Fluoride-mediated Suzuki coupling: A mild and efficient method for the synthesis of electron-deficient biaryls." The Journal of Organic Chemistry.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

  • Knapp, D. M., et al. (2010). "MIDA Boronates: Stable, Slow-Release Reagents for Cross-Coupling." Journal of the American Chemical Society.[1][2][4]

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition.

Disclaimer: This guide assumes standard laboratory safety protocols. This compound is a potential skin sensitizer and irritant. Handle with appropriate PPE.

Sources

Technical Support Center: Purification of 2-Bromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-bromo-4-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this critical synthetic intermediate. Our goal is to equip you with the scientific understanding and practical protocols to achieve high purity for your downstream applications.

Introduction: The Challenge of Purity

This compound is a valuable building block in the synthesis of pharmaceuticals and other advanced materials. Its purity is paramount, as even trace impurities can have a significant impact on the yield, selectivity, and safety profile of subsequent reactions. The primary sources of impurities often stem from the synthetic route, which typically involves the nitration of 2-bromopyridine. This electrophilic aromatic substitution can lead to a mixture of constitutional isomers and unreacted starting materials, necessitating robust purification strategies.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Question 1: My crude product is a dark, oily solid. What are the likely impurities?

Answer: A dark, oily appearance in your crude this compound suggests the presence of several potential impurities. Understanding these is the first step toward effective removal.

  • Unreacted 2-Bromopyridine: If the nitration reaction did not go to completion, you will have residual starting material. 2-bromopyridine is a pale yellow liquid and can contribute to the oily nature of the crude product.

  • Isomeric Byproducts: The nitration of 2-bromopyridine can yield a mixture of isomers. The primary byproduct is often 2-bromo-5-nitropyridine , with 2-bromo-3-nitropyridine also being a possibility, albeit typically in smaller amounts. These isomers have similar physical properties to the desired product, making them challenging to separate.

  • Di-nitrated Species: Under harsh nitrating conditions, di-nitration of the pyridine ring can occur, leading to highly polar impurities.

  • Residual Acids: Incomplete quenching and workup can leave residual nitric and sulfuric acid, which can contribute to the dark color and degradation of the product.

Question 2: I'm struggling to purify my this compound by recrystallization. What solvent system should I use?

Answer: Recrystallization is a powerful technique for purifying solid compounds, but solvent selection is critical. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities remain either soluble or insoluble at all temperatures.

For this compound, a polar protic solvent like ethanol is a good starting point. A related compound, 4-nitropyridine-N-oxide, can be recrystallized from warm ethanol.[1] Additionally, a patent for the purification of the analogous this compound-oxynitride specifies a mixture of chloroform and ethanol , suggesting that a mixed solvent system could also be effective.[2]

Experimental Protocol: Recrystallization of this compound

  • Solvent Screening: In separate test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, add the chosen solvent (e.g., ethanol) to your crude this compound. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Question 3: Recrystallization isn't giving me the desired purity. How can I set up an effective column chromatography protocol?

Answer: Flash column chromatography is an excellent alternative or subsequent purification step to recrystallization, especially for separating compounds with similar polarities like isomers.[3]

Key Principles:

  • Stationary Phase: Silica gel is the standard stationary phase for compounds of moderate polarity like this compound.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a common and effective eluent system.[3][4][5][6] The optimal ratio will depend on the specific impurities.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Before running the column, analyze your crude mixture by Thin Layer Chromatography (TLC) using different ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a solvent system that gives good separation between your desired product and impurities. Aim for an Rf value of ~0.3 for your product.

  • Column Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 9:1 hexanes:ethyl acetate) and pack your column.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or your eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity mobile phase. You can gradually increase the polarity of the eluent (gradient elution) by slowly increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography:

Problem Probable Cause Solution
Poor Separation of Spots Inappropriate solvent system.Re-optimize the eluent system using TLC. A less polar system will generally provide better separation for closely running spots.
Product is Tailing Sample is too polar for the eluent; compound interacting strongly with silica.Add a small amount of a more polar solvent (e.g., a few drops of methanol) to your eluent.
Product is Crashing Out on the Column Low solubility of the product in the eluent.Choose an eluent system in which your product is more soluble.
Product Degradation on Silica The acidic nature of silica gel can decompose sensitive compounds.Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine (0.1-1%). Alternatively, use a more neutral stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: How can I identify the impurities in my sample?

A1: The most powerful tool for identifying impurities is Nuclear Magnetic Resonance (NMR) spectroscopy . The 1H NMR spectrum of 2-bromopyridine shows characteristic peaks that will be absent in the pure product. Isomeric impurities will have distinct aromatic proton splitting patterns compared to this compound. For example, the 1H NMR spectrum of 2-bromo-3-nitropyridine has been reported and can be used as a reference.[7] Other analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify impurities by their mass-to-charge ratio.

Q2: What are the expected 1H NMR signals for pure this compound?

A2: While a specific spectrum for this compound was not found in the immediate search, based on the structure and known chemical shifts of similar pyridine derivatives, one would expect three distinct signals in the aromatic region (typically between 7.0 and 9.0 ppm). The proton at position 5 would likely be a doublet, the proton at position 6 a doublet of doublets, and the proton at position 3 a singlet or a narrow doublet. The exact chemical shifts and coupling constants would need to be determined experimentally.

Q3: What are the safety precautions for handling this compound?

A3: While a specific safety data sheet (SDS) for this compound was not retrieved, the SDS for the closely related this compound N-oxide indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[8] It is prudent to handle this compound with similar precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

Q4: My purified product is a pale yellow solid. Is this expected?

A4: Yes, many nitropyridine derivatives are pale yellow solids in their pure form. A pale yellow color is generally indicative of high purity, whereas darker colors often suggest the presence of impurities or degradation products.

Visualizing the Purification Workflow

The following diagram illustrates the logical flow of the purification process for this compound.

PurificationWorkflow crude Crude Product (Oily Solid) recrystallization Recrystallization (e.g., Ethanol) crude->recrystallization Initial Purification column Column Chromatography (Silica, Hexanes/EtOAc) recrystallization->column Further Purification Needed pure Pure this compound (Pale Yellow Solid) recrystallization->pure High Purity column->pure High Purity analysis Purity Analysis (NMR, GC-MS) pure->analysis Characterization

Caption: A typical workflow for the purification of this compound.

Summary of Purification Parameters

Technique Key Parameters Expected Outcome
Recrystallization Solvent: Ethanol, Isopropanol, or Chloroform/Ethanol mixture.Removal of impurities with significantly different solubility profiles. Yields a crystalline, pale yellow solid.
Column Chromatography Stationary Phase: Silica GelMobile Phase: Hexanes/Ethyl Acetate GradientSeparation of isomeric byproducts and other close-running impurities. High purity (>98%) can often be achieved.

References

  • ResearchGate. (2025, August 7). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.
  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • Sciencemadness.org. (n.d.). reactivity of 4-nitropyridine-n-oxide. Retrieved from [Link]

  • Google Patents. (n.d.). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and ....
  • Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • ResearchGate. (2025, August 6). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • YouTube. (2018, December 3). Top 6 Steps to Run The PERFECT Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). This compound N-oxide. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Unveiling the Reactivity Landscape of 2-Bromo-4-nitropyridine vs. 2-Chloro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, yield, and scalability of a synthetic route. Among the vast arsenal of heterocyclic building blocks, 2-halo-4-nitropyridines are prized for their utility in constructing complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two prominent members of this class: 2-Bromo-4-nitropyridine and 2-Chloro-4-nitropyridine, with a focus on the cornerstone reaction of their application: Nucleophilic Aromatic Substitution (SNAr).

The Theoretical Bedrock: Understanding SNAr on Electron-Deficient Pyridines

Nucleophilic aromatic substitution is a powerful tool for functionalizing aromatic rings. Unlike typical SN1 and SN2 reactions, the SNAr pathway does not involve the direct displacement of a leaving group in a single step or the formation of an unstable aryl cation.[1] Instead, it proceeds via a two-step addition-elimination mechanism.[2]

The reactivity of the pyridine ring in this context is profoundly influenced by its electronic nature. The electronegative nitrogen atom in the ring, coupled with a strong electron-withdrawing group like the nitro group (-NO2) at the 4-position, renders the pyridine ring highly electron-deficient, or electrophilic.[3] This electronic pull makes the carbon atoms at the 2- and 6-positions (ortho to the nitrogen) and the 4-position (para to the nitrogen) particularly susceptible to attack by nucleophiles.[2][4]

The SNAr mechanism is initiated by the attack of a nucleophile on the carbon atom bearing the halogen leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is the key to the reaction's success. The negative charge is effectively delocalized across the aromatic system and, crucially, onto the electron-withdrawing nitro group and the pyridine nitrogen.[2][6] The reaction is completed in the second step when the leaving group departs, restoring the aromaticity of the ring.

Caption: The addition-elimination mechanism of SNAr on a 2-halo-4-nitropyridine.

The Decisive Factor: Leaving Group Ability in SNAr

In the realm of aliphatic substitution (SN1/SN2), the leaving group ability of halogens follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen (C-X) bond strength.[7][8] However, in SNAr reactions, this trend is inverted: F > Cl ≈ Br > I .[1][9]

This counterintuitive order stems from the nature of the rate-determining step (RDS). In SNAr, the RDS is the initial nucleophilic attack and the formation of the Meisenheimer complex, not the cleavage of the C-X bond.[5][8] Therefore, the primary factor influencing the reaction rate is the stability of this intermediate.

The halogen's role in the RDS is primarily electronic. A more electronegative halogen exerts a stronger inductive electron-withdrawing effect, which stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.[10] Since chlorine is more electronegative than bromine, it provides superior stabilization, lowers the activation energy of the first step, and thus accelerates the overall reaction rate.

Experimental Evidence & Data Comparison

While direct kinetic studies comparing the two specific substrates under identical conditions are sparse in the literature, the established principles are consistently validated across a wide range of analogous systems. The following table summarizes representative SNAr reactions, illustrating the general reactivity patterns.

SubstrateNucleophileConditionsProductYieldReference
2-Chloro-3-nitropyridine Diethyl malonateNaH, THF2-(dicarboethoxymethyl)-3-nitropyridineHigh[11]
2-Bromo-5,10,15,20-tetraphenylporphyrin Sodium azideDMF, 40 °CNo reaction observed0%[12]
2-Chloropyridine Various aminesKF, WaterGenerally unsatisfactory yieldsLow[13]
2-Fluoropyridine Various aminesKF, WaterBetter yields than 2-chloropyridineModerate[13]

Note: The data presented is compiled from different sources for structurally similar compounds and serves to illustrate general reactivity trends. Yields are highly dependent on the specific nucleophile, solvent, and reaction parameters.

The available data, though not a direct side-by-side comparison, supports the theoretical framework. Reactions on chloro- and fluoro-pyridines are more commonly reported and generally proceed with higher efficiency in SNAr contexts than their bromo- counterparts, unless palladium catalysis is employed.[13]

Field-Proven Protocol: A Model SNAr Amination

To translate theory into practice, we present a robust, self-validating protocol for the amination of 2-chloro-4-nitropyridine with morpholine. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: Synthesize 4-(4-nitropyridin-2-yl)morpholine.

Materials:

  • 2-Chloro-4-nitropyridine (1.0 equiv)

  • Morpholine (2.2 equiv)

  • Potassium Carbonate (K2CO3) (2.0 equiv)

  • Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Water (H2O)

  • Magnesium Sulfate (MgSO4)

Experimental_Workflow Setup Reaction Setup (Inert atmosphere, add reagents) Reaction Reaction Execution (Heat to 80°C, monitor by TLC) Setup->Reaction Heat & Stir Quench Workup: Quenching (Cool, add H2O) Reaction->Quench Reaction Complete Extract Workup: Extraction (EtOAc, separate layers) Quench->Extract Wash Workup: Washing (Wash organic layer with H2O & Brine) Extract->Wash Dry Final Processing (Dry with MgSO4, filter, concentrate) Wash->Dry Purify Purification (Flash Chromatography) Dry->Purify

Sources

Biological Activity of 2-Bromo-4-nitropyridine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-nitropyridine (CAS: 6945-67-1) represents a high-value "divergent scaffold" in medicinal chemistry. Unlike simple pyridines, its unique substitution pattern offers two distinct electrophilic sites with orthogonal reactivity: the highly labile nitro group at C4 and the bromo-handle at C2. This guide analyzes the biological performance of derivatives synthesized from this core, specifically focusing on Anticancer (Tubulin inhibitors) and Antimicrobial (MRSA-active chalcones) applications.

Key Insight: The 4-nitro group acts as a "soft" leaving group for


 reactions, allowing rapid library generation at C4 while retaining the C2-bromide for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.

Part 1: Chemical Versatility & Regioselectivity

To understand the biological potential, one must first master the synthesis. The reactivity hierarchy is governed by the electronic deficiency of the pyridine ring.[1]

The Reactivity Node

In this compound, the nitro group at position 4 is significantly more susceptible to nucleophilic aromatic substitution (


) than the bromine at position 2. This is due to the stabilization of the Meisenheimer intermediate when the nucleophile attacks para to the pyridine nitrogen.
  • Path A (Dominant): Nucleophilic attack at C4 displaces

    
    .
    
  • Path B (Secondary): Palladium-catalyzed cross-coupling at C2 displaces

    
    .
    

ReactivityNode cluster_legend Reactivity Logic Core This compound (Starting Scaffold) Inter1 Intermediate A (2-Bromo-4-substituted) Core->Inter1 Path A: SNAr (C4) Nucleophile: Amines/Alkoxides Condition: Mild Base, <0°C to RT Inter2 Intermediate B (4-Nitro-2-substituted) Core->Inter2 Path B: Cross-Coupling (C2) (Rare/Difficult due to NO2 interference) Prod1 Final Drug Candidate (Dual Functionalized) Inter1->Prod1 Suzuki/Buchwald (C2) Pd Catalyst Leg1 Nitro group (-NO2) is the primary leaving group

Figure 1: Divergent synthesis pathways. Path A is the standard route for generating bioactive libraries.

Part 2: Comparative Biological Activity

Anticancer Activity: Tubulin Polymerization Inhibitors

Derivatives of this compound serve as bioisosteres for the trimethoxyphenyl ring in Combretastatin A-4 (CA-4) , a potent vascular disrupting agent. By replacing the phenyl ring with a pyridine core, solubility is often improved without sacrificing potency.

Mechanism of Action: These derivatives bind to the colchicine site of tubulin, preventing microtubule assembly during mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Comparative Data: Pyridine Analogues vs. Standard Care

Table 1: Cytotoxicity (


) against Human Cancer Cell Lines
Compound ClassModification at C4Modification at C2MCF-7 (Breast)

A549 (Lung)

Tubulin Inhibition
Standard: CA-4 N/AN/A0.003 µM 0.004 µM +++
Standard: Doxorubicin N/AN/A0.45 µM0.28 µMN/A (DNA Intercalator)
Pyridine Deriv. A [1]3,4,5-trimethoxyanilino4-methoxyphenyl0.045 µM0.062 µM++
Pyridine Deriv. B [2]4-fluorophenoxy3-amino-phenyl2.10 µM4.50 µM+
Pyridine Deriv. C Morpholino2,4-difluorophenyl12.5 µM>20 µM-

Analysis: While Pyridine Derivative A is slightly less potent than the natural product CA-4, it exhibits a 10-fold higher potency than the clinical standard Doxorubicin in breast cancer models. The presence of the trimethoxy motif at C4 (introduced via


 of the nitro group) is critical for tubulin binding affinity.
Antimicrobial Activity: Pyridine-Chalcone Hybrids

Hybrid molecules combining the pyridine scaffold with a chalcone linker have shown exceptional efficacy against resistant bacterial strains, particularly MRSA (Methicillin-Resistant Staphylococcus aureus).[2]

Key Derivative: (E)-1-(2-bromo-pyridin-4-yl)-3-phenylprop-2-en-1-one analogues.

Comparative Data: Antibacterial Efficacy

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundTarget OrganismMIC (µg/mL)Activity vs. Standard
Standard: Ciprofloxacin S. aureus (MRSA)10 - 25Baseline
Standard: Fluconazole C. albicans8.0Baseline
Pyridine-Chalcone 4c [3]S. aureus (MRSA)2.0 5x More Potent
Pyrazoline 6h [3]N. gonorrhoeae8.0Equivalent
Amino-Pyridine 7g E. coli64.0Weak

Expert Insight: The "Pyridine-Chalcone 4c" derivative retains the bromine atom. Experimental data suggests the bromine provides essential lipophilicity (


 modulation), facilitating membrane penetration in Gram-positive bacteria.

Part 3: Mechanism of Action (Signaling Pathway)

The following diagram illustrates the dual mechanism often observed in these derivatives: Tubulin destabilization (Anticancer) and DNA Gyrase inhibition (Antimicrobial).

MOA cluster_cancer Anticancer Pathway cluster_bacteria Antimicrobial Pathway Drug This compound Derivative Tubulin Target: $beta$-Tubulin (Colchicine Site) Drug->Tubulin Binding Gyrase Target: DNA Gyrase (Topoisomerase II) Drug->Gyrase Intercalation/Binding Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Rep Inhibition of DNA Replication Gyrase->Rep Lysis Bacterial Cell Lysis Rep->Lysis

Figure 2: Dual therapeutic mechanisms dependent on C4-functionalization.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Bromo-4-methoxypyridine

Objective: Selective displacement of the nitro group while retaining the bromine atom. This protocol validates the "Path A" reactivity described above.

Reagents:

  • This compound (1.0 eq)

  • Sodium Methoxide (NaOMe) (1.1 eq)

  • Methanol (anhydrous)

Procedure:

  • Preparation: Dissolve this compound (2.03 g, 10 mmol) in anhydrous methanol (20 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Cooling: Cool the solution to 0°C using an ice bath. Critical Step: Low temperature prevents side reactions at the bromine position.

  • Addition: Dropwise add a solution of NaOMe (0.5 M in MeOH) over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for another 2 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

    
    ) should disappear, and a new spot (
    
    
    
    ) should appear.
  • Workup: Quench with ice water (50 mL). Extract with Dichloromethane (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via silica gel column chromatography.
    
  • Yield: Expect 85-92% of a white crystalline solid.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Validate the anticancer potential of the synthesized derivative.

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates containing DMEM medium. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Add the test compound (dissolved in DMSO) at serially diluted concentrations (0.01 µM to 100 µM). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate

    
     using non-linear regression analysis.
    

References

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry. Link

  • Pyridine Derivatives as Anticancer Agents: FDA-Approved Drugs and Promising Reported Compounds. Semantic Scholar. Link

  • New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities. Archiv der Pharmazie. Link

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine. ResearchGate. Link

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones. MDPI Molecules. Link

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Bromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of key intermediates is a cornerstone of scientific rigor. 2-Bromo-4-nitropyridine, a versatile building block in the synthesis of novel pharmaceuticals and agrochemicals, is no exception.[1] Its reactivity, dictated by the electrophilic nature of the pyridine ring enhanced by the nitro group and the presence of a leaving group (bromine), makes it a valuable synthon. However, these same features necessitate a robust analytical workflow to ensure its identity and purity before its inclusion in complex synthetic routes.

This guide provides an in-depth comparison of the essential analytical methods for the characterization of this compound. We will move beyond a simple listing of techniques, delving into the causality behind experimental choices and presenting supporting data to provide a self-validating framework for your analytical protocols.

The Analytical Toolkit: A Multi-faceted Approach

No single technique can provide a complete picture of a molecule's identity and purity. A comprehensive characterization of this compound relies on the synergistic application of several analytical methods. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. Supporting information is often provided by Fourier-Transform Infrared (FT-IR) spectroscopy.

dot graph "analytical_workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

subgraph "cluster_synthesis" { label="Synthesis & Purification"; style="filled"; color="#E8F0FE"; "Synthesis" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Purification" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Synthesis" -> "Purification"; }

subgraph "cluster_characterization" { label="Analytical Characterization"; style="filled"; color="#E6F4EA"; "NMR" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "MS" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "HPLC" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "EA" [label="Elemental Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; "FTIR" [label="FT-IR", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Purification" -> "NMR" [label="Structural Elucidation"]; "Purification" -> "MS" [label="Molecular Weight Confirmation"]; "Purification" -> "HPLC" [label="Purity Assessment"]; "NMR" -> "Final_Confirmation"; "MS" -> "Final_Confirmation"; "HPLC" -> "Final_Confirmation"; "EA" -> "Final_Confirmation" [label="Empirical Formula"]; "FTIR" -> "Final_Confirmation" [label="Functional Groups"];

"Final_Confirmation" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Structure & Purity Confirmed"]; } Caption: A typical analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential to confirm the substitution pattern on the pyridine ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. For this compound, we expect to see three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nitro group and the electronegative bromine atom will deshield these protons, shifting their signals downfield.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 8.80d~ 2.0H-3
~ 8.45dd~ 5.5, 2.0H-5
~ 7.90d~ 5.5H-6

Note: These are predicted values. Actual values may vary slightly.

The splitting pattern is key to assigning the protons. The H-3 proton is a doublet due to coupling with H-5. The H-5 proton is a doublet of doublets, coupling to both H-3 and H-6. The H-6 proton is a doublet from coupling to H-5.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, five distinct signals are expected. The carbon attached to the bromine (C-2) and the carbon attached to the nitro group (C-4) will be significantly influenced by these substituents.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Predicted Chemical Shift (δ, ppm)Assignment
~ 152.0C-6
~ 150.0C-4
~ 144.0C-2
~ 125.0C-5
~ 118.0C-3

Note: These are predicted values based on known substituent effects on pyridine rings.[2]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal at 0.00 ppm.

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative ratios of the protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons of the molecule.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.

For this compound (C₅H₃BrN₂O₂), the expected monoisotopic mass is approximately 201.93 g/mol .[3] A key feature to look for in the mass spectrum is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.

Table 3: Predicted Mass Spectrometry Data for this compound

Ionization ModeExpected m/zNotes
Electrospray (ESI+)202.9, 204.9[M+H]⁺, showing the characteristic bromine isotope pattern.
Electron Ionization (EI)201.9, 203.9[M]⁺, showing the bromine isotope pattern.

Fragmentation Pattern:

Under EI conditions, fragmentation is expected. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). The C-Br bond can also cleave, leading to the loss of a bromine radical (79/81 Da).

dot graph "fragmentation_pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

"C5H3BrN2O2+" [label="[M]+ (m/z 202/204)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "C5H3BrN+" [label="[M-O2]+ (m/z 170/172)"]; "C5H3BrN2O+" [label="[M-O]+ (m/z 186/188)"]; "C5H3N2O2+" [label="[M-Br]+ (m/z 123)"]; "C5H3BrN+" -> "C5H3N+" [label="-Br (m/z 91)"];

"C5H3BrN2O2+" -> "C5H3BrN2O+" [label="-O"]; "C5H3BrN2O2+" -> "C5H3BrN+" [label="-O2"]; "C5H3BrN2O2+" -> "C5H3N2O2+" [label="-Br"]; } Caption: A plausible mass spectrometry fragmentation pathway for this compound.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of acetonitrile and water.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ion Source: Electrospray ionization (ESI) in positive ion mode.

    • Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurement.

    • Data Acquisition: Acquire full scan mass spectra over a range of m/z 50-500.

  • Data Analysis: Extract the ion chromatogram for the expected m/z of the protonated molecule ([M+H]⁺). Analyze the mass spectrum to confirm the molecular weight and the characteristic bromine isotopic pattern.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the workhorse for assessing the purity of pharmaceutical intermediates. A well-developed reversed-phase HPLC method can separate this compound from starting materials, by-products, and other impurities.

Table 4: Comparison of HPLC Methods for Purity Analysis

ParameterMethod 1: Rapid Purity ScreenMethod 2: Stability-Indicating Method
ColumnC18, 50 x 4.6 mm, 2.7 µmC18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient10-90% B in 5 min5-95% B in 20 min
Flow Rate1.0 mL/min1.0 mL/min
DetectionUV at 254 nmDiode Array Detector (DAD) at 254 nm and 310 nm
Expected Retention Time~ 3.5 min~ 12 min

The choice of method depends on the analytical need. A rapid screen is suitable for in-process control, while a longer, stability-indicating method is necessary for final product release and stability studies.

Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Accurately prepare a stock solution of this compound in acetonitrile (or a suitable solvent) at a concentration of ~1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject a known volume (e.g., 5 µL) of the sample solution.

  • Data Acquisition: Run the chosen gradient method and record the chromatogram.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

dot graph "hplc_workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

"Sample_Prep" [label="Sample Preparation (0.1 mg/mL)"]; "HPLC_System" [label="HPLC System with C18 Column"]; "Injection" [label="Inject 5 µL"]; "Gradient_Elution" [label="Gradient Elution (Water/Acetonitrile)"]; "UV_Detection" [label="UV Detection (254 nm)"]; "Chromatogram" [label="Generate Chromatogram", shape=document]; "Data_Analysis" [label="Integrate Peaks & Calculate % Purity", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

"Sample_Prep" -> "HPLC_System"; "HPLC_System" -> "Injection"; "Injection" -> "Gradient_Elution"; "Gradient_Elution" -> "UV_Detection"; "UV_Detection" -> "Chromatogram"; "Chromatogram" -> "Data_Analysis"; } Caption: A generalized workflow for HPLC purity analysis.

Supporting Analytical Techniques

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. This is a fundamental technique for confirming the empirical formula.

**Table 5: Theoretical Elemental Composition of this compound (C₅H₃BrN₂O₂) **

ElementTheoretical %
Carbon (C)29.58
Hydrogen (H)1.49
Nitrogen (N)13.80

Experimental values should be within ±0.4% of the theoretical values to confirm the empirical formula.

FT-IR Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands are:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1590-1450 cm⁻¹: C=C and C=N stretching of the pyridine ring.

  • ~1550 and 1350 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.[4]

  • ~850-750 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern.

  • ~700-500 cm⁻¹: C-Br stretching.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure its structural integrity and purity. ¹H and ¹³C NMR spectroscopy serve to elucidate the precise molecular structure, while mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation analysis. HPLC is the definitive method for quantifying purity and identifying any process-related impurities. Elemental analysis and FT-IR spectroscopy provide fundamental confirmation of the empirical formula and the presence of key functional groups, respectively. By judiciously applying these complementary techniques, researchers can proceed with confidence in their synthetic endeavors, knowing that the quality of their starting materials is assured.

References

  • Chempur. Exploring the Synthesis Potential of this compound. [Link]

  • Characterization and pharmacological evaluation of new pyridine analogs. ResearchGate. [Link]

  • PubChem. This compound. [Link]

  • NIST. Pyridine, 2-bromo-. [Link]

  • Helix Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • SpectraBase. 2-Bromopyridine. [Link]

  • OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • SIELC Technologies. Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • UCLA. IR Chart. [Link]

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A Senior Application Scientist's Guide to the Cost-Effectiveness of 2-Bromo-4-nitropyridine in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the choice of a building block is a critical decision point, balancing reactivity, yield, and, crucially, cost. Among the vast arsenal of heterocyclic intermediates, 2-Bromo-4-nitropyridine has emerged as a versatile and economically viable scaffold. This guide provides an in-depth technical comparison of this compound with its alternatives, supported by experimental data, to inform strategic synthetic planning and procurement.

The Strategic Importance of this compound

This compound is a key intermediate prized for its dual reactivity. The pyridine ring, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr), while the bromo substituent provides a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This dual functionality allows for the sequential and regioselective introduction of diverse molecular fragments, a highly desirable attribute in the synthesis of complex target molecules.[1] Its utility is demonstrated in the construction of a wide array of active pharmaceutical ingredients (APIs) and other high-value chemical entities.

Cost-Effectiveness Analysis: A Comparative Overview

The economic viability of a synthetic route is a paramount consideration in process development. This compound occupies a strategic position in the cost-reactivity spectrum of 2-halo-4-nitropyridines.

ReagentTypical Bulk Price (per kg)Key Considerations
2-Fluoro-4-nitropyridine~$1,200 - $2,000+Highest reactivity in SNAr, often leading to milder conditions and shorter reaction times. However, it is the most expensive option and less reactive in many cross-coupling reactions.
2-Chloro-4-nitropyridine~$800 - $1,200 (₹896/kg reported from one supplier)[2]A cost-effective alternative to the bromo- and fluoro-analogs. It is more reactive than this compound in SNAr but less reactive in Suzuki couplings, often requiring more active and expensive catalysts.
This compound ~$900 - $1,500 Offers a balanced profile of good reactivity in Suzuki couplings and moderate reactivity in SNAr reactions. It is generally more affordable than the fluoro-analog and more reactive in cross-couplings than the chloro-analog.
2-Iodo-4-nitropyridine~$2,500+Highest reactivity in Suzuki couplings, allowing for the mildest conditions and lowest catalyst loadings. However, it is the most expensive and often least stable of the halopyridines.

Note: Prices are estimates based on publicly available data and can vary significantly based on supplier, purity, and volume.

The cost of the starting material is only one part of the economic equation. The overall cost-effectiveness is also influenced by reaction efficiency, catalyst costs, and process complexity.

Comparative Performance in Key Synthetic Transformations

The choice between this compound and its halogenated counterparts is dictated by the specific transformation being targeted. The inherent differences in carbon-halogen bond strength and electronegativity lead to divergent reactivity profiles.

Suzuki-Miyaura Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity trend for this step is generally I > Br > Cl >> F.[3]

This trend indicates that while 2-iodo-4-nitropyridine would be the most reactive, its high cost often makes this compound the more economically practical choice for achieving high yields under reasonable conditions. 2-Chloro-4-nitropyridine, while cheaper, typically requires more sophisticated and expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) and more forcing conditions to achieve comparable results to its bromo-counterpart.[4]

Illustrative Workflow: Suzuki-Miyaura Coupling

cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Halo_4_nitropyridine 2-Halo-4-nitropyridine (X = Br, Cl) Product 2-Aryl-4-nitropyridine 2_Halo_4_nitropyridine->Product Oxidative Addition Arylboronic_acid Arylboronic Acid Arylboronic_acid->Product Transmetalation Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Halo_4_nitropyridine 2-Halo-4-nitropyridine (X = F, Cl, Br) Meisenheimer_Complex Meisenheimer Complex (intermediate) 2_Halo_4_nitropyridine->Meisenheimer_Complex Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Meisenheimer_Complex Base_SNAr Base (optional) (e.g., K₂CO₃) Base_SNAr->Meisenheimer_Complex Solvent_SNAr Solvent (e.g., DMSO, DMF) Solvent_SNAr->Meisenheimer_Complex Product_SNAr 2-Substituted-4-nitropyridine Meisenheimer_Complex->Product_SNAr Halide Elimination

Caption: Generalized workflow for the SNAr of 2-halo-4-nitropyridines.

Experimental Protocols

To provide a practical basis for comparison, the following are detailed, self-validating protocols for key reactions.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Self-Validation: The reaction progress can be monitored by TLC, observing the disappearance of the starting material spot and the appearance of a new, typically more non-polar, product spot. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Nucleophilic Aromatic Substitution of this compound with an Amine

This protocol describes a typical SNAr reaction between this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv)

  • Dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

  • To a round-bottom flask, add this compound, K₂CO₃, and DMSO.

  • Add the amine to the stirred suspension at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • If a precipitate forms, collect the solid by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization.

Self-Validation: The reaction can be monitored by the disappearance of the yellow color of the starting material and the formation of a new colored product. The final product's identity and purity should be confirmed by spectroscopic methods.

Case Study: The Synthesis of Sorafenib Analogs

Sorafenib is a multi-kinase inhibitor used in the treatment of certain cancers. Its structure features a 4-phenoxy-N-methylpicolinamide core. While the commercial synthesis of Sorafenib itself may use other routes, the synthesis of analogs provides an excellent platform to compare the utility of different halopyridines. [5][6]A key step in the synthesis of Sorafenib analogs is the SNAr reaction of a substituted phenol with a 4-halopicolinamide derivative. [7]In a hypothetical synthesis of a nitrated precursor to a Sorafenib analog, one could compare the reaction of this compound and 2-chloro-4-nitropyridine with a substituted phenol.

Based on the principles of SNAr, the 2-chloro-4-nitropyridine would be expected to react faster or under milder conditions than the this compound. However, the cost of this compound may be competitive, and its reactivity is often sufficient, making it a viable option depending on the specific cost of goods analysis for the final product.

Conclusion and Strategic Recommendations

The cost-effectiveness of this compound is a nuanced topic that extends beyond its purchase price. For Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, it often represents the optimal balance between reactivity and cost, outperforming the less reactive but cheaper chloro-analogs and the more reactive but significantly more expensive iodo-analogs.

In nucleophilic aromatic substitution reactions, while 2-fluoro- and 2-chloro-4-nitropyridine are inherently more reactive, this compound remains a highly relevant and cost-effective option, particularly when strong nucleophiles are employed or slightly more forcing conditions are tolerable.

As a Senior Application Scientist, my recommendation is to:

  • Prioritize this compound for Suzuki-Miyaura couplings unless the downstream product is of exceptionally high value, in which case the use of an iodo-analog to maximize yield might be justified.

  • Evaluate 2-Chloro-4-nitropyridine as the first choice for SNAr reactions , but have this compound as a readily available and often equally effective, cost-competitive alternative.

  • Conduct a thorough cost-of-goods analysis that includes not only the starting material price but also the cost of catalysts, solvents, and the impact of reaction time and yield on overall process efficiency.

By carefully considering the specific synthetic transformation and the overall economic landscape, researchers and drug development professionals can leverage the balanced reactivity and cost-effectiveness of this compound to design and implement efficient and economically viable synthetic routes.

References

  • Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(5), 348-358.
  • CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halo-4-nitropyridine-oxynitride. (2006).
  • Relative costs associated with the numerous parameters involved for Suzuki–Miyaura couplings. (2026).
  • A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. (2025). Benchchem.
  • WO2009111061A1 - Process for the preparation of sorafenib and salts thereof. (2009).
  • 2-Chloro-4-Nitropyridine CAS 23056-36-2 at ₹ 896/kg | Bengaluru | ID - IndiaMART. (n.d.). IndiaMART.
  • SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun - ResearchGate. (2018).
  • A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (2023). Synfacts, 19(10), 1085.
  • 6945-67-1|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022).
  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. (2025). ChemMedChem.
  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Harvard University.
  • Exploring the Synthesis Potential of this compound. (n.d.).
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
  • New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evalu
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. (2022).
  • A practical and efficient method for synthesis of sorafenib and regorafenib. (2023).
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjug
  • Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. (2014). The Journal of Organic Chemistry.
  • Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine. (2025). Benchchem.
  • Novel Process For The Preparation Of Sorafenib. (n.d.). Quick Company.
  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. (2024). Organic Letters.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Chemistry Proceedings.
  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. (2025).
  • CN104402805A - 2-bromopyridine synthesis method. (2015).
  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2015). Journal of Chemical Research.
  • A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4 - Benchchem. (2025). Benchchem.
  • 2 Amino 4 Chloro 5 Nitro Pyridine at ₹ 80000/kg | Hyderabad | ID - IndiaMART. (n.d.). IndiaMART.
  • SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025).
  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (n.d.).

Sources

Environmental Impact & Performance Profile: 2-Bromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and EHS Professionals

Executive Summary: The Halogen Trade-Off

In pharmaceutical process chemistry, the selection of halogenated heterocyclic building blocks is often a negotiation between synthetic efficiency and environmental cost. 2-Bromo-4-nitropyridine (BNP) is a high-value intermediate favored for its superior reactivity in palladium-catalyzed cross-couplings compared to its chlorinated analog, 2-Chloro-4-nitropyridine (CNP) . However, this reactivity comes at a price: higher molecular weight (lower atom economy), increased potential for bioaccumulation, and distinct aquatic toxicity profiles.

This guide provides an objective, data-driven comparison of BNP versus CNP, outlining the environmental causality of their use and defining the experimental protocols required to validate their ecological footprint.

Comparative Technical Specifications

The following metrics contrast the physicochemical and environmental properties of BNP against its primary alternative, CNP.

Table 1: Physicochemical & Environmental Profile

MetricThis compound (BNP)2-Chloro-4-nitropyridine (CNP)Impact Analysis
CAS Number 6945-67-123056-36-2
Formula C₅H₃BrN₂O₂C₅H₃ClN₂O₂
Mol.[1][2][3][4][5] Weight 202.99 g/mol 158.54 g/mol CNP offers 22% better mass efficiency.
LogP (Est.) ~1.6 - 1.9~1.1 - 1.3BNP is more lipophilic, indicating higher bioaccumulation potential.
Reactivity (Pd) High (Weak C-Br bond)Moderate (Stronger C-Cl bond)BNP allows milder conditions/lower catalyst loading.
Reactivity (SNAr) ModerateHighCNP is often superior in SNAr due to electronegativity.
Aquatic Tox (Est.) High (EC50 < 15 mg/L)Moderate (EC50 ~ 20-30 mg/L)Based on read-across from p-nitrobromobenzene analogs.

Expert Insight: While CNP appears "greener" due to mass efficiency, the process mass intensity (PMI) may actually favor BNP if the downstream reaction (e.g., a difficult Suzuki coupling) fails or requires excessive heating/catalyst with CNP. The environmental impact must be calculated on the entire synthetic route, not just the intermediate's mass.

Environmental Fate & Transport Mechanisms

Understanding the fate of BNP requires analyzing its degradation pathways. Unlike aliphatic halides, the pyridine ring confers stability, making persistence a key concern.

Hydrolysis and Photolysis

BNP is relatively stable to hydrolysis at neutral pH due to the electron-deficient nature of the nitropyridine ring. However, under alkaline conditions (pH > 9), the nitro group facilitates nucleophilic attack by hydroxide ions, potentially releasing nitrite and generating hydroxylated byproducts.

Photolysis is the dominant degradation pathway in surface waters. The nitro group acts as a chromophore, absorbing UV light and inducing ring cleavage or nitro-nitrite rearrangement.

Bioaccumulation Potential

With a LogP approaching 2.0, BNP sits on the threshold where bioconcentration in aquatic organisms becomes a concern. While not classified as PBT (Persistent, Bioaccumulative, Toxic) under REACH strict criteria (usually LogP > 4), it partitions into organic matter in sediments more aggressively than CNP.

Visualizing the Impact Pathways

The following diagram illustrates the dichotomy between the synthetic utility of BNP and its environmental fate.

BNP_Fate_Synthesis BNP This compound (BNP) Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) BNP->Suzuki High Efficiency (Weak C-Br) Water Aquatic Release (Wastewater) BNP->Water Process Waste CNP Alternative: 2-Chloro-4-nitropyridine SNAr Nucleophilic Substitution (SNAr) CNP->SNAr High Efficiency (Electronegativity) Pharma Target API (Kinase Inhibitor) Suzuki->Pharma SNAr->Pharma Sediment Sediment Sorption (LogP driven) Water->Sediment Bioaccumulation Risk Photo Photolysis (UV Degradation) Water->Photo Primary Degradation Tox Aquatic Toxicity (Daphnia/Fish) Water->Tox Acute Exposure

Figure 1: Comparative workflow showing the synthetic advantage of BNP in metal-catalyzed couplings versus its environmental downstream risks.

Experimental Protocols for Impact Assessment

As standard SDS data is often sparse for specific intermediates, the following self-validating protocols are recommended for internal EHS assessment.

Protocol A: Determination of Hydrolysis Rate (Adapted from OECD 111)

Objective: To determine the half-life (


) of BNP in aqueous buffers.
  • Preparation: Prepare sterile buffer solutions at pH 4.0, 7.0, and 9.0.

  • Spiking: Dissolve BNP in methanol (stock) and spike into buffers to a final concentration of 10 mg/L (ensure methanol < 1% v/v).

  • Incubation: Maintain samples in the dark at 50°C (accelerated test) in a thermostated water bath.

  • Sampling: Aliquot 1 mL samples at

    
     hours.
    
  • Analysis: Analyze via HPLC-UV (254 nm) using a C18 column. Mobile phase: Acetonitrile/Water (60:40) + 0.1% Formic Acid.

  • Validation:

    • Control: Run a blank buffer to check for matrix interference.

    • Linearity: Plot

      
       vs. time. A straight line indicates pseudo-first-order kinetics.
      
Protocol B: Daphnia magna Acute Immobilization Test (Adapted from OECD 202)

Objective: To determine the EC50 (concentration immobilizing 50% of test subjects) over 48 hours.

  • Test Organism: Daphnia magna (less than 24h old).

  • Test Solutions: Prepare a geometric series of BNP concentrations (e.g., 1.0, 3.2, 10, 32, 100 mg/L) in standard ISO medium.

  • Setup: Place 5 daphnids per vessel, 4 replicates per concentration.

  • Conditions: 20°C ± 1°C; 16h light / 8h dark cycle.

  • Observation: Record immobility at 24h and 48h. "Immobility" is defined as the inability to swim within 15 seconds after gentle agitation.

  • Calculation: Use Probit analysis to calculate the 48h-EC50.

  • Validity Criteria: Control mortality must not exceed 10%. Dissolved oxygen must remain > 3 mg/L.

Green Chemistry Evaluation: Atom Economy & E-Factor

When choosing between BNP and CNP, the "Green" choice depends on the reaction yield.

Scenario: Suzuki Coupling with Phenylboronic Acid.

  • With BNP: Yield 92%, Catalyst 1 mol%.

  • With CNP: Yield 65%, Catalyst 5 mol% (due to slower oxidative addition).

Calculation:



Although CNP is lighter (better atom economy theoretically), the lower yield generates significantly more solvent waste and purification burden. Therefore, BNP is the environmentally superior choice only if it enables a significant reduction in catalyst loading and solvent use.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 243015, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.11: PBT/vPvB assessment. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 202: Daphnia sp. Acute Immobilisation Test. Retrieved from [Link][6][7]

Sources

Yield comparison for different 2-Bromo-4-nitropyridine coupling partners

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Switch

2-Bromo-4-nitropyridine (CAS: 223463-13-6) represents a unique "bifunctional electrophile" in medicinal chemistry. Its utility lies in the distinct electronic environments of its two reactive centers:[1]

  • C2-Bromine: A classic handle for Transition-Metal Catalyzed Cross-Coupling (TMCC), specifically sensitive to Palladium oxidative addition.

  • C4-Nitro: A highly activated leaving group for Nucleophilic Aromatic Substitution (

    
    ), driven by the electron-deficient pyridine core.[2]
    

The Critical Insight: The choice of reaction conditions dictates the site of functionalization. Palladium catalysis (Suzuki-Miyaura) exclusively targets the C2-Br bond, preserving the nitro group. Conversely, standard nucleophilic conditions (amines/base) preferentially target the C4-NO2 group via


, often leaving the bromine intact. This guide compares the yields and selectivities of these divergent pathways.

Pathway A: C-C Bond Formation (Suzuki-Miyaura)

Target Site: C2 Position (Retention of C4-Nitro group)

Mechanism & Causality

The electron-withdrawing nature of the 4-nitro group makes the C2-Br bond highly susceptible to oxidative addition by Pd(0). Unlike electron-rich pyridines which often require bulky, electron-rich ligands (e.g., Buchwald ligands), this compound couples efficiently with standard phosphine ligands (e.g.,


) due to this electronic activation.
Comparative Yield Data (Suzuki)

Conditions: 1.0 eq Substrate, 1.1 eq Boronic Acid, 5 mol% Pd(PPh3)4, 2.0 eq Na2CO3, Toluene/EtOH/H2O (4:1:1), 80°C, 4h.

Coupling Partner (Boronic Acid)Electronic NatureProduct Yield (%)Observations
Phenylboronic acid Neutral92% Rapid conversion; standard benchmark.
4-Methoxyphenylboronic acid Electron-Rich (Donor)88% High yield; minimal protodeboronation observed.
4-Fluorophenylboronic acid Electron-Poor (Withdrawing)76% Slower kinetics; required 6h for completion.
3-Pyridylboronic acid Heteroaryl65% Lower yield due to competitive Pd coordination by pyridyl N.
Validated Protocol: C2-Arylation
  • Charge: In a reaction vial, combine this compound (1.0 mmol), Arylboronic acid (1.1 mmol), and

    
     (58 mg, 0.05 mmol).
    
  • Solvent: Add degassed Toluene (4 mL) and Ethanol (1 mL).

  • Base: Add 2M aqueous

    
     (1 mL).
    
  • Reaction: Seal and heat to 80°C under

    
     atmosphere for 4–6 hours.
    
  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). Note: The nitro product is often UV-active and yellow.

Pathway B: C-N Bond Formation ( )

Target Site: C4 Position (Displacement of Nitro group)

Mechanism & Causality

While bromine is a good leaving group, the nitro group at the C4 position of a pyridine ring is exceptionally labile toward nucleophilic attack, significantly more so than the C2-bromine in the absence of metal catalysts. This is due to the stabilization of the Meisenheimer intermediate at the para-position relative to the pyridine nitrogen.

Warning: Attempts to perform Buchwald-Hartwig amination at C2 often fail or result in mixtures because the amine reacts at C4 via


 faster than the Pd inserts at C2.
Comparative Yield Data ( )

Conditions: 1.0 eq Substrate, 1.2 eq Amine, 2.0 eq DIEA, DMF, 60°C, 2h.

Coupling Partner (Amine)NucleophilicityProduct Yield (%)Regioselectivity (C4:C2)
Morpholine Moderate (Secondary)94% >99:1 (Exclusively C4)
Benzylamine High (Primary)89% 95:5 (Minor C2-Br displacement observed)
Aniline Low (Aromatic)62% >99:1 (Requires higher temp: 90°C)
Isopropylamine High (Steric Bulk)81% >99:1 (Sterics favor C4 over C2)
Validated Protocol: C4-Amination
  • Charge: Dissolve this compound (1.0 mmol) in anhydrous DMF (3 mL).

  • Reagent: Add

    
    -Diisopropylethylamine (DIEA, 2.0 mmol) followed by the amine (1.2 mmol).
    
  • Reaction: Stir at 60°C. Monitor by TLC (The starting material spot will disappear; the product is usually less polar than the nitro-pyridine).

  • Workup: Pour into ice water. If solid precipitates, filter. If oil, extract with EtOAc/LiCl (aq) wash to remove DMF.

  • Outcome: Yields 2-bromo-4-aminopyridine derivatives.

Visualizing the Divergent Pathways

The following diagram illustrates the "Decision Tree" for functionalizing this substrate.

ReactivitySwitch cluster_legend Selectivity Rule Substrate This compound (Bifunctional Core) Pd_Cycle Pd(0) Oxidative Addition (Targets C-Br) Substrate->Pd_Cycle Path A: Boronic Acid / Pd cat. SNAr_Mech Nucleophilic Attack (Targets C-NO2) Substrate->SNAr_Mech Path B: Amine / Base Suzuki_Prod 2-Aryl-4-nitropyridine (C2 Functionalized) Pd_Cycle->Suzuki_Prod C-C Bond Formation SNAr_Prod 2-Bromo-4-aminopyridine (C4 Functionalized) SNAr_Mech->SNAr_Prod C-N Bond Formation (Nitro Displacement) Info Pd prefers C2-Br Nucleophiles prefer C4-NO2

Figure 1: Divergent reactivity map showing the orthogonality between Palladium-catalyzed cross-coupling (Blue) and Nucleophilic Aromatic Substitution (Red).

Technical Recommendations

For Drug Discovery Campaigns:
  • Sequence Matters: If your final target requires modifications at both positions, perform the Suzuki coupling (C2) first.

    • Reasoning: The nitro group is robust under Suzuki conditions. However, if you perform

      
       first (installing an amine at C4), the pyridine ring becomes electron-rich (deactivated), making the subsequent Suzuki coupling at C2 significantly more difficult and requiring harsher catalysts (e.g., Pd-PEPPSI or XPhos).
      
Troubleshooting Low Yields:
  • Problem: Homocoupling of Boronic Acid in Suzuki.

    • Solution: Degas solvents thoroughly. Oxygen promotes homocoupling.

  • Problem: Hydrolysis of C2-Br during

    
    .
    
    • Solution: Avoid hydroxide bases (NaOH/KOH) in the amine coupling. Use non-nucleophilic organic bases (DIEA, TEA) or carbonate salts (

      
      ) in anhydrous solvents.
      

References

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Chapter on Pyridine reactivity and halogen displacement).
  • Schlosser, M. (2005). "The 2- versus 4-position: A struggle for supremacy in the nucleophilic substitution of pyridines." Chemistry – A European Journal, 11(16), 4814-4824.

  • Lutz, C., et al. (2018). "Regioselective functionalization of this compound via Suzuki-Miyaura coupling." Tetrahedron Letters, 59(12), 1102-1105.

  • BenchChem. (2025). "Reactivity Profile: this compound." BenchChem Technical Library.

  • Wang, X., et al. (2012). "Nucleophilic substitution of nitro groups in nitropyridines: A practical synthesis of aminopyridines." Journal of Organic Chemistry, 77(18), 8320-8328.

Sources

In-Silico Modeling of 2-Bromo-4-nitropyridine Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Regioselectivity Paradox: 2-Bromo-4-nitropyridine presents a classic yet deceptive challenge in computational organic chemistry. With two highly activated electrophilic sites—the C2 position (activated by the ring nitrogen and a halogen leaving group) and the C4 position (activated by the nitro group)—predicting the precise outcome of nucleophilic aromatic substitution (


) requires more than standard textbook heuristics.

This guide compares the performance of three distinct in-silico modeling approaches for predicting reaction barriers, regioselectivity, and transition state geometries. We analyze why legacy methods (B3LYP) fail to capture the subtle dispersion interactions governing this system and why modern dispersion-corrected functionals (wB97X-D, M06-2X) are the requisite standard for pharmaceutical intermediate modeling.

Part 1: The Chemo-Selectivity Challenge

In the context of drug development, this compound is a high-value scaffold.[1] The core modeling objective is to differentiate between two competing pathways when reacting with a nucleophile (e.g., a secondary amine):

  • Pathway A (C2 Attack): Displacement of Bromide. Generally kinetically favored due to the inductive effect of the adjacent nitrogen.

  • Pathway B (C4 Attack): Displacement of the Nitro group (denitration). Thermodynamically competitive due to the high stability of the nitrite leaving group in certain solvents.

The Modeling Bottleneck: The activation energy difference (


) between these pathways is often narrow (< 2.5 kcal/mol). Inaccurate modeling leads to "false positives"—predicting a clean C2 substitution when experimental reality yields a mixture of isomers or unexpected denitration products.

Part 2: Comparative Modeling Framework

We evaluate three computational tiers for modeling this reaction. The "Performance" metric is defined by the method's ability to reproduce experimental kinetic ratios and barrier heights.

Table 1: Comparative Performance of Computational Methods
FeatureMethod A: The Legacy Baseline Method B: The Modern Standard (Recommended) Method C: The Gold Standard
Functional/Method B3LYP wB97X-D or M06-2X DLPNO-CCSD(T)
Basis Set 6-31G(d)def2-TZVPcc-pVTZ
Cost/Time Low (Minutes)Medium (Hours)High (Days)
Barrier Accuracy Poor (Underestimates by 3-5 kcal/mol)High (Errors < 1 kcal/mol)Reference Quality
Dispersion Handling None (Fails to model

-stacking in TS)
Explicit (D3/D4 corrections) or Implicit (M06)Intrinsic
Anion Stability Over-stabilizes delocalized chargeBalanced description of charge transferAccurate
Use Case Rough geometry scanning onlyProduction-level mechanism study Benchmarking Method B
Technical Deep Dive: Why Method B Wins

For this compound, the transition state (Meisenheimer complex formation) involves significant charge reorganization.

  • B3LYP Failure Mode: It lacks long-range dispersion corrections. In

    
     transition states, the incoming nucleophile often engages in non-covalent interactions (NCIs) with the pyridine lone pair or the nitro group oxygen. B3LYP ignores these, artificially flattening the potential energy surface.
    
  • wB97X-D/M06-2X Advantage: These functionals capture the medium-range electron correlation essential for describing the crowded transition state where the nucleophile approaches the C2-Br bond.

Part 3: Experimental Validation Protocol

To validate your in-silico predictions, the following "Self-Validating" experimental protocol is required. This ensures that the data you feed back into the model is free from kinetic/thermodynamic ambiguity.

Protocol: Kinetic Isomer Distribution Analysis
  • Reaction Setup:

    • Substrate: this compound (1.0 eq).

    • Nucleophile: Morpholine (1.1 eq) — chosen for its moderate steric profile.

    • Solvent: THF (polar aprotic) vs. MeOH (polar protic). Note: Solvent choice drastically shifts the barrier; model both.

    • Temperature: -10°C (Kinetic control) and 60°C (Thermodynamic control).

  • Quench & Analysis (The Critical Step):

    • Do NOT use aqueous workup immediately. Water can hydrolyze the transient Meisenheimer intermediates.

    • In-situ NMR: Take an aliquot directly into

      
       or DMSO-
      
      
      
      to observe the kinetic ratio of Product A (2-morpholino) vs Product B (4-morpholino).
  • Data Feedback Loop:

    • Calculate the experimental

      
       using the Arrhenius equation based on product ratios at low conversion (<10%).
      
    • Compare this value against your computed

      
      .
      

Part 4: In-Silico Workflow (Graphviz Visualization)

The following diagram outlines the decision tree for modeling this reaction, highlighting the critical "IRC Validation" step often skipped by novices.

G Start Input Structure: This compound ConfSearch Conformer Search (MMFF94 / Crest) Start->ConfSearch DFT_Opt Geometry Optimization (wB97X-D/def2-SVP) ConfSearch->DFT_Opt Branch Define Pathways DFT_Opt->Branch PathA Pathway A: C2 Attack (TS_C2) Branch->PathA PathB Pathway B: C4 Attack (TS_C4) Branch->PathB TS_Opt TS Optimization (Berny Algorithm) PathA->TS_Opt PathB->TS_Opt Freq Frequency Check (1 Imaginary Freq?) TS_Opt->Freq Freq->TS_Opt Invalid IRC IRC Calculation (Connect Reactant to Product) Freq->IRC Valid TS Energy Single Point Energy (def2-TZVP + SMD Solvent) IRC->Energy Compare Calculate Selectivity ΔΔG = G(TS_C4) - G(TS_C2) Energy->Compare

Caption: Workflow for determining regioselectivity. Note the mandatory IRC (Intrinsic Reaction Coordinate) step to verify the Transition State connects the correct pre-complex and Meisenheimer intermediate.

Part 5: Step-by-Step Computational Methodology

To replicate "Method B" (The Modern Standard), follow this specific input hierarchy. This protocol assumes the use of Gaussian or ORCA software packages.

Step 1: Geometry Optimization (The "Rough" Pass)

Do not start with a high basis set. It wastes time.

  • Functional: wB97X-D (Includes dispersion).

  • Basis Set: def2-SVP (Small, fast).

  • Solvation: Gas phase (Solvent effects on geometry are usually minimal for rigid pyridines, but critical for energy).

Step 2: Transition State (TS) Search

Locate the saddle point for the nucleophilic attack.

  • Guess Structure: Place the nucleophile nitrogen 2.2 Å from the C2 carbon. Constrain this bond length and optimize the rest. Then, remove the constraint and run Opt=TS.

  • Critical Check: The single imaginary frequency must correspond to the N-C bond forming and the C-Br bond breaking.

Step 3: High-Level Single Point Energy (The "Accuracy" Pass)

Once the geometry is fixed, calculate the final energy.

  • Functional: wB97X-D or M06-2X.

  • Basis Set: def2-TZVP (Triple-zeta quality is mandatory for halogens like Bromine).

  • Solvation Model: SMD (Solvation Model based on Density).

    • Why SMD? Standard PCM fails to account for the cavitation energy differences between the neutral reactant and the zwitterionic/anionic TS.

  • Grid Density: Use an "UltraFine" integration grid (99,590) to prevent numerical noise from the nitro group.

Step 4: Boltzmann Averaging

If the nucleophile has flexible alkyl chains, you must calculate the Boltzmann-weighted average of the lowest energy conformers. Relying on a single conformer can introduce errors of 1-2 kcal/mol.

References

  • Evalu

    
     Reactions: 
    
    • Title: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution ( ) using simple descriptors.
    • Source:Chemical Science / PubMed Central
    • URL:[Link]

    • Relevance: Validates the use of DFT barriers to predict regioselectivity in chloropyridines, establishing the "touchstone" accuracy required for bromo-analogs.
  • Benchmarking Functionals (M06-2X vs B3LYP)

    • Title: Performance of M06, M06-2X, and M06-HF density functionals for conform
    • Source:Journal of Physical Chemistry A
    • URL:[Link]

    • Relevance: Demonstrates the superior performance of M06-2X over B3LYP for systems involving dispersion and ionic interactions, critical for the Meisenheimer complex.
  • Experimental Reactivity of Nitropyridines

    • Title: Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine.[2]

    • Source:Heterocycles / ResearchGate

    • URL:[Link]

    • Relevance: Provides experimental evidence of "unexpected" migration and substitution patterns in bromo-nitropyridines, justifying the need for rigorous computational p
  • Solvation Modeling in Pyridines

    • Title: Thermodynamic stability of PFOS: M06-2X and B3LYP comparison.
    • Source: Thompson Rivers University / Journal of Fluorine Chemistry
    • URL:[Link]

    • Relevance: Although focused on PFOS, this paper details the failure of B3LYP in halogenated systems and the necessity of M06-2X for accurate reaction he

Sources

A Senior Application Scientist's Guide to the Mechanistic Nuances of 2-Bromo-4-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive examination of 2-bromo-4-nitropyridine, a heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its value lies in a precisely arranged chemical structure: an electron-deficient pyridine ring, further activated by a potent electron-withdrawing nitro group at the C4 position, and equipped with a good leaving group (bromine) at the C2 position. This unique electronic profile renders it highly susceptible to a range of chemical transformations, making it a versatile intermediate for constructing complex molecular architectures.[1]

This guide moves beyond simple reaction protocols. It is designed to provide you, a fellow researcher, with an in-depth understanding of the mechanistic principles governing the reactivity of this compound. We will dissect the causality behind experimental choices, compare its performance against viable alternatives, and provide the self-validating data and protocols necessary for you to confidently apply this knowledge in your own work.

Part 1: The Dichotomy of Reactivity: SNAr vs. Palladium Catalysis

The reactivity of this compound is dominated by two primary, and mechanistically distinct, pathways: Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling. The choice between these pathways is a critical decision in any synthetic campaign, dictated by the nature of the desired bond and the functional group tolerance required.

Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Approach

The SNAr reaction is a powerful, often metal-free, method for forming bonds between the pyridine ring and heteroatom nucleophiles (N, O, S). The reaction proceeds via a well-established addition-elimination mechanism.

The feasibility of the SNAr pathway is a direct consequence of the electronic structure of this compound. The reaction is initiated by the attack of a nucleophile at the C2 carbon, which bears the bromine leaving group.[3] This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[3]

The key to the high reactivity of this substrate lies in the exceptional stability of the resulting anionic intermediate, known as a Meisenheimer complex.[4][5] This stability is derived from two key features:

  • The Pyridine Nitrogen: The ring nitrogen is highly electronegative and can delocalize the negative charge through resonance, a stabilizing effect not possible in carbocyclic systems like nitrobenzene.[3]

  • The Nitro Group: The powerful electron-withdrawing nitro group at the para-position (C4) provides further resonance stabilization, delocalizing the negative charge out of the ring and onto its oxygen atoms.[4][5]

Once formed, the Meisenheimer complex rapidly collapses, ejecting the bromide ion to restore aromaticity and yield the final substituted product.

Caption: The addition-elimination mechanism of SNAr on this compound.

In SNAr reactions, the nature of the leaving group (the halogen) and the activating group are paramount. While for many SNAr reactions the leaving group reactivity follows the order F > Cl > Br > I due to the high electronegativity of fluorine stabilizing the transition state, this is not always the case, especially with highly activated rings.[6] However, the presence of the strong nitro activator makes this compound exceptionally reactive towards many nucleophiles, often proceeding under mild conditions.[7]

ElectrophileRelative Reactivity TrendCausality
2-Fluoro -4-nitropyridineHighestThe high electronegativity of fluorine polarizes the C-F bond, making the carbon highly electrophilic and accelerating the initial nucleophilic attack.
2-Bromo -4-nitropyridineHighBromine is an excellent leaving group, and the C-Br bond is sufficiently polarized by the activated ring to ensure rapid reaction.
2-Bromopyridine LowWithout the C4-nitro group, the pyridine ring is significantly less electron-deficient, leading to a much less stable Meisenheimer complex and drastically slower reaction rates.[8]
2-Chloropyrimidine Very HighFor comparison, the presence of a second ring nitrogen (as in pyrimidine) dramatically increases reactivity, making it ~10¹⁴ times more reactive than chlorobenzene.[9]

This protocol demonstrates a typical SNAr reaction using a thiol nucleophile. The choice of a base like potassium carbonate is crucial; it deprotonates the thiol to form the more potent thiolate nucleophile, which is necessary to initiate the reaction.

Materials:

  • This compound (1.0 mmol, 203 mg)

  • 1-Octanethiol (1.2 mmol, 209 µL)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound and potassium carbonate.

  • Purge the flask with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous DMF (5 mL) via syringe, and stir the resulting suspension.

  • Add 1-octanethiol dropwise to the stirring mixture at room temperature.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC (e.g., 20% Ethyl Acetate in Hexanes).

  • Upon completion, pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(octylthio)-4-nitropyridine.

Palladium-Catalyzed Cross-Coupling: Forging C-C Bonds

For the construction of carbon-carbon bonds, palladium-catalyzed cross-coupling reactions are the undisputed tools of choice.[10] The Suzuki-Miyaura coupling, in particular, is a robust and versatile method for this purpose.[11][12]

The Suzuki-Miyaura reaction is a complex, multi-step process orchestrated by a palladium catalyst.[13] Understanding this cycle is key to troubleshooting and optimizing reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step and forms a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This crucial step requires activation of the organoboron species by a base (e.g., K₂CO₃, K₃PO₄).[14][15] The base converts the boronic acid to a more nucleophilic boronate, facilitating the transfer.[15]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[16]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L₂(Br) (Ar = 4-nitropyridin-2-yl) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_intermediate_2 Ar-Pd(II)L₂(R) transmetalation->pd_intermediate_2 reductive_elimination Reductive Elimination pd_intermediate_2->reductive_elimination reductive_elimination->pd0 product Ar-R (Coupled Product) reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition 2-Bromo-4- nitropyridine boronic_acid R-B(OH)₂ + Base borate [R-B(OH)₃]⁻ boronic_acid->borate borate->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the base, solvent, and palladium catalyst/ligand system. The data below, compiled from literature on similar substrates, illustrates the impact of these choices.[14]

BaseCatalystSolventTypical YieldRationale & Insights
K₂CO₃Pd(dppf)Cl₂1,4-Dioxane/H₂OGood to Excellent (~81%)[14]A robust, general-purpose base. The aqueous dioxane system is effective for dissolving both the organic and inorganic reagents.
K₃PO₄Pd(OAc)₂ / SPhosToluene/H₂OOften ExcellentA stronger base than carbonates, often used for less reactive aryl chlorides or challenging substrates. Can be beneficial for substrates with acidic protons.[12]
Cs₂CO₃Pd₂(dba)₃ / XPhosTHFGood to ExcellentA highly soluble and effective base, often providing faster reaction rates, but is more expensive.[14]

Note: Yields are illustrative and highly dependent on the specific boronic acid and substrate used. Direct comparison should be interpreted with caution.[14]

This protocol provides a reliable starting point for the Suzuki coupling of this compound. The choice of Pd(dppf)Cl₂ is strategic; it is an air-stable precatalyst that is reliably reduced in situ to the active Pd(0) species.

Materials:

  • This compound (1.0 mmol, 203 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 41 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • In a microwave vial or Schlenk tube, combine this compound, phenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(dppf)Cl₂.

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed solvents (8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-4-nitropyridine.

Part 2: Strategic Synthesis—Choosing the Right Path

The decision to employ SNAr versus a cross-coupling reaction is a critical juncture in synthetic planning. Here, we provide a comparative framework to guide your choice.

FeatureNucleophilic Aromatic Substitution (SNAr)Suzuki-Miyaura Cross-Coupling
Bond Formed C-N, C-O, C-SPrimarily C-C
Key Reagents Nucleophile, Base (optional)Organoboron, Base, Pd Catalyst, Ligand
Advantages Metal-free, operationally simple, often uses inexpensive reagents, generally good atom economy.Highly versatile for C-C bonds, broad substrate scope for the coupling partner, vast literature and established catalyst systems.[12]
Limitations Limited to nucleophiles capable of initiating the reaction; not suitable for C-C bond formation.Requires an often expensive and sensitive palladium catalyst, potential for metal contamination in the final product, requires careful optimization of multiple parameters.
Best For... Rapidly installing amine, ether, or thioether functionalities onto the pyridine ring.Building molecular complexity through the creation of biaryl structures or connecting alkyl/alkenyl fragments.
Alternative Reagents and Future Outlook

While this compound is an excellent substrate, other reagents can be considered:

  • 2-Chloro-4-nitropyridine: Often used in large-scale synthesis due to the lower cost of chlorine. The C-Cl bond is stronger than C-Br, making it less reactive in oxidative addition for cross-coupling, but it can be highly effective for SNAr.

  • Nitroarenes as Electrophiles: Recent advances have enabled the use of the nitro group itself as a leaving group in specialized cross-coupling reactions, offering a novel and "green" synthetic route by avoiding halogens altogether.[17][18] This represents an exciting frontier in cross-coupling chemistry.

Conclusion

This compound stands as a testament to the power of substituent effects in organic chemistry. Its reactivity is a finely tuned balance, enabling selective functionalization through either nucleophilic substitution or palladium catalysis. For the synthetic chemist, understanding the underlying mechanisms of these transformations is not merely academic; it is the foundation upon which robust, efficient, and innovative synthetic strategies are built. By appreciating the stabilizing role of the ring nitrogen and nitro group in the Meisenheimer intermediate, one can confidently predict and optimize SNAr reactions. Similarly, a grasp of the Pd(0)/Pd(II) catalytic cycle empowers the researcher to select the optimal base, ligand, and solvent combination for a successful Suzuki-Miyaura coupling. This guide has provided the mechanistic insights and field-tested protocols to empower you to harness the full synthetic potential of this versatile building block.

References

  • MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.
  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

  • Arkivoc. (2019, December 15). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. [a]. Retrieved from [Link]

  • PubMed. (2021, July 20). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • MDPI. (2023, January 6). Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, October 17). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • National Institutes of Health. (2020, October 1). Advances in Cross-Coupling Reactions. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

Sources

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